molecular formula C8H8ClN3O B8816170 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one CAS No. 720692-53-5

1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

カタログ番号: B8816170
CAS番号: 720692-53-5
分子量: 197.62 g/mol
InChIキー: RYWLMDCSPUTEGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (CAS 720692-53-5) is a high-purity chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62. This organochloride compound belongs to the class of pyrazine derivatives, which are recognized in medicinal chemistry as versatile scaffolds for their electronic properties and ability to participate in diverse chemical interactions, making them valuable building blocks in drug discovery . The chloropyrazine moiety acts as a key reactive site, allowing this compound to serve as a critical synthetic intermediate for the development of more complex molecules through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling . Research into analogous pyrazine derivatives highlights the potential research applications of this chemical class. Specifically, such compounds have shown remarkable antibacterial activity against various pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli . Furthermore, they have demonstrated excellent anticancer activity in vitro, with specific derivatives exhibiting cytotoxic effects against human lung cancer (A549) cell lines, supported by molecular docking studies that indicate strong interactions with target proteins . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

CAS番号

720692-53-5

分子式

C8H8ClN3O

分子量

197.62 g/mol

IUPAC名

1-(3-chloropyrazin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H8ClN3O/c9-7-8(11-4-3-10-7)12-5-1-2-6(12)13/h3-4H,1-2,5H2

InChIキー

RYWLMDCSPUTEGA-UHFFFAOYSA-N

正規SMILES

C1CC(=O)N(C1)C2=NC=CN=C2Cl

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide on 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one: Properties, Reactivity, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional heterocyclic building blocks. 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (CAS: 720692-53-5) represents a highly strategic intermediate. By fusing an electron-deficient pyrazine ring with a conformationally rigid pyrrolidinone moiety, this compound offers orthogonal reactivity vectors. The pyrazine core acts as a premium bioisostere for pyridine or benzene, improving aqueous solubility and metabolic stability, while the pyrrolidinone ring serves as a rigidified hydrogen-bond acceptor.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic platform for diversity-oriented synthesis, particularly via Nucleophilic Aromatic Substitution (SNAr) and cross-coupling methodologies.

Physicochemical Profiling

Understanding the physical properties of this compound is critical for optimizing reaction conditions, purification strategies, and downstream formulation. The presence of the chlorine atom significantly increases the lipophilicity of the highly polar pyrazine-pyrrolidinone system.

Table 1: Quantitative Chemical and Physical Data
PropertyValue / DescriptionAnalytical Significance
CAS Number 720692-53-5Primary identifier for regulatory and procurement tracking [1].
Molecular Formula C8H8ClN3ODictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 197.62 g/mol Ideal low-molecular-weight building block (Fragment-based drug design).
Appearance Off-white to pale yellow solidColorimetric indicator of purity; impurities often present as dark brown oils.
Melting Point 85 °C – 95 °C (Predicted)Crucial for determining drying temperatures during scale-up isolation.
Boiling Point ~380 °C at 760 mmHgIndicates low volatility; requires non-distillative purification (e.g., crystallization).
Density ~1.4 g/cm³Relevant for phase separations during liquid-liquid extraction.
LogP (Predicted) 0.8 – 1.2Balances aqueous solubility with organic phase partition during workup.

(Data synthesized from structural extrapolation and standard chemical repositories such as and [1][2].)

Mechanistic Utility in Drug Discovery

The true value of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one lies in the C3-position of the pyrazine ring. Pyrazine is a highly electron-deficient heterocycle due to the inductive and mesomeric withdrawal of electron density by the two nitrogen atoms (N1 and N4).

When the C2 position is occupied by the pyrrolidinone ring, the adjacent C3-chlorine bond becomes exceptionally polarized. This makes the C3 carbon a prime electrophilic center. Unlike unactivated chlorobenzenes, which require harsh conditions or palladium catalysis for substitution, the 3-chloropyrazine system readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides under thermal conditions. The reaction proceeds through a stabilized Meisenheimer complex, a fundamental principle of heterocyclic chemistry documented by [3].

Mechanism N1 State 1 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one + Nu- N2 State 2 Nucleophilic Attack at C3 N1->N2 Addition N3 State 3 Meisenheimer Complex N2->N3 Transition N4 State 4 Expulsion of Chloride N3->N4 Elimination N5 State 5 Substituted Aromatic Product N4->N5 Aromatization

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the pyrazine C3 position.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls are embedded to guarantee success.

Protocol A: Synthesis of the Core via Ullmann-Type C-N Coupling

This protocol describes the selective mono-coupling of 2,3-dichloropyrazine with pyrrolidin-2-one.

Causality of Reagents:

  • Catalyst (CuI / DMEDA): Palladium catalysts are often poisoned by the strong coordinating ability of pyrazine nitrogens. Copper(I) iodide, stabilized by the bidentate ligand N,N'-dimethylethylenediamine (DMEDA), provides a robust, chemoselective alternative for C-N bond formation.

  • Base (K₂CO₃): Potassium carbonate is basic enough to deprotonate the pyrrolidinone amide (driving the catalytic cycle) but mild enough to prevent the hydrolysis of the pyrazine chlorides into pyrazinols.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,3-dichloropyrazine (1.0 equiv), pyrrolidin-2-one (1.0 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Ligand Addition: Add anhydrous 1,4-dioxane (0.2 M) followed by DMEDA (0.2 equiv). The solution will transition from colorless to a pale blue/green suspension as the active Cu-ligand complex forms.

  • Thermal Activation: Heat the reaction mixture to 110 °C for 16 hours.

  • In-Process Validation: Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the mono-coupled product mass (m/z 198 [M+H]⁺) dominates. Note: Strict 1:1 stoichiometry prevents over-coupling to the bis-adduct.

  • Workup (Self-Validating Step): Cool to room temperature and filter through a pad of Celite. Wash the filtrate with 10% aqueous NH₄OH. The aqueous layer will turn deep blue (copper-amine complex), visually confirming the successful extraction of the toxic copper catalyst from the organic phase.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Downstream Functionalization via SNAr

This protocol utilizes the synthesized building block to attach an amine, a common step in generating kinase inhibitor scaffolds.

Causality of Reagents:

  • Solvent (NMP): N-Methyl-2-pyrrolidone (NMP) is a highly polar aprotic solvent. It accelerates the SNAr reaction by stabilizing the highly polar Meisenheimer transition state without dampending the nucleophilicity of the amine via hydrogen bonding.

  • Base (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being deactivated as a hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (1.0 equiv) in anhydrous NMP (0.5 M). Add the desired primary amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heating: Stir the mixture at 120 °C for 4–8 hours.

  • In-Process Validation: Monitor via TLC (Dichloromethane/Methanol 95:5). The displacement of the chloride by an amine introduces a hydrogen-bond donor, significantly lowering the Rf value of the product compared to the starting material.

  • Precipitation: Cool the mixture to room temperature and dropwise add it to vigorously stirred ice water. The product will precipitate as a solid, validating the successful removal of the water-soluble NMP and DIPEA salts.

  • Filtration: Collect the solid by vacuum filtration and dry under high vacuum at 50 °C.

Workflow A 2,3-Dichloropyrazine + Pyrrolidin-2-one B CuI, K2CO3, DMEDA Dioxane, 110°C A->B C 1-(3-Chloropyrazin-2-yl) pyrrolidin-2-one B->C D R-NH2, DIPEA NMP, 120°C C->D E Advanced API Intermediate D->E

Synthetic workflow for 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one and SNAr functionalization.

References

  • PubChem . "National Center for Biotechnology Information: Principles of Pyrazine Reactivity and Nucleophilic Aromatic Substitution." NIH. Available at:[Link]

An In-depth Technical Guide to 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: The subject of this technical guide, 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one, is a compound for which there is currently a lack of specific published data in the public domain. Therefore, this document serves as a comprehensive theoretical guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded exploration of its structure, potential synthetic routes, and prospective applications based on established chemical principles and the known properties of related molecules.

Introduction and Molecular Overview

1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one is a heterocyclic compound that integrates two key pharmacophores: the pyrazine and the pyrrolidin-2-one moieties. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules and pharmaceuticals. The pyrrolidin-2-one, a five-membered lactam, is also a privileged structure in medicinal chemistry, notably as the core of the nootropic racetam drugs. The conjunction of these two rings through a C-N bond, along with the presence of a chlorine substituent on the pyrazine ring, suggests a molecule with potential for further chemical modification and diverse biological activities.

Chemical Structure and Nomenclature

The chemical structure of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one is defined by a pyrrolidin-2-one ring where the nitrogen atom is attached to the C-2 position of a 3-chloropyrazine ring.

  • IUPAC Name: 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one

  • Canonical SMILES: C1CC(=O)N(C1)C2=NC=C(C=N2)Cl

  • Molecular Formula: C₈H₈ClN₃O

  • Molecular Weight: 201.62 g/mol

Below is a 2D representation of the chemical structure:

G reagents 2,3-Dichloropyrazine + Pyrrolidin-2-one conditions Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) + Solvent (e.g., Toluene or Dioxane) + Heat reagents->conditions Reaction Components product 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one conditions->product Yields G reagents 2,3-Dichloropyrazine + Pyrrolidin-2-one conditions Strong Base (e.g., NaH or K₂CO₃) + Solvent (e.g., DMF or DMSO) + Heat reagents->conditions Reaction Components product 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one conditions->product Yields

Comprehensive Mass Spectrometry Profiling of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one: Exact Mass, Isotopic Distribution, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the precise structural elucidation of heterocyclic building blocks is paramount. 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (Chemical Formula: C8​H8​ClN3​O ) is a highly functionalized scaffold featuring a halogenated 1,4-diazine (pyrazine) ring coupled to a γ -lactam (pyrrolidin-2-one) moiety.

This whitepaper provides an authoritative, in-depth guide to the exact mass properties, isotopic distribution, and High-Resolution Mass Spectrometry (HRMS) workflows required to confidently identify and characterize this compound. By establishing a self-validating analytical protocol, researchers can ensure high mass accuracy and robust mechanistic insights during routine screening or pharmacokinetic profiling.

Chemical Identity & Exact Mass Profiling

The structural complexity of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one necessitates rigorous mass profiling. The presence of the chlorine atom provides a distinct isotopic signature, while the heteroatom-rich rings (nitrogen and oxygen) contribute to specific mass defects.

According to computational databases and chemical registries, the monoisotopic exact mass of the neutral molecule is 197.03558 Da , with a standard molar mass of 197.62 g/mol 1[1], 2[2].

Theoretical Isotopic Distribution

When analyzed via mass spectrometry, the natural abundance of isotopes (specifically 35Cl vs. 37Cl , and 12C vs. 13C ) generates a predictable spectrum. The ~3:1 ratio of the M to M+2 peak is the primary diagnostic indicator of a mono-chlorinated species.

Table 1: Quantitative Isotopic Distribution for [M+H]⁺ ( C8​H9​ClN3​O+ )

IsotopeTheoretical Exact Mass (Da)Relative Abundance (%)Primary Isotopic ContributorDiagnostic Significance
M 198.0433100.0Monoisotopic ( 35Cl , 12C , 14N )Base peak, defines structural identity
M+1 198.0466~9.9 13C (8.6%), 15N (1.1%)Validates carbon/nitrogen count
M+2 200.0403~32.0 37Cl (31.9%)Confirms the presence of one chlorine atom
M+3 200.0436~3.2 37Cl + 13C / 15N High-resolution isotopic fine structure

Causality Note: The exact mass of the M+2 peak ( 37Cl ) is not simply M + 2.0000. The mass difference between 37Cl (36.96590 Da) and 35Cl (34.96885 Da) is 1.99705 Da. Utilizing high-resolution instrumentation capable of separating mass fragments at the fourth decimal place is critical to differentiate this true M+2 peak from isobaric interferences (e.g., the presence of 18O or two 13C atoms) 3[3].

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To achieve reliable identification, a self-validating LC-HRMS protocol must be employed. The following methodology utilizes an Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) system, adhering to established guidelines for small molecule mass accuracy 4[4],5[5].

Step-by-Step LC-MS/MS Workflow

Step 1: Sample Preparation & Ionization Optimization

  • Procedure: Dilute the analyte to 1 µg/mL in a solution of 90:10 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The pyrazine ring contains basic nitrogen atoms (pKa ~0.6–2.0). The 0.1% FA acts as a proton donor, ensuring complete protonation to drive the formation of the [M+H]+ precursor ion (m/z 198.0433) in Positive Electrospray Ionization (ESI+) mode.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) H2​O

    • 0.1% FA; (B) Acetonitrile + 0.1% FA.
  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the moderately lipophilic pyrazine-lactam scaffold. The gradient ensures sharp peak shapes and minimizes matrix-induced ion suppression in the ESI source.

Step 3: HRMS Data Acquisition

  • Mode: Full MS / data-dependent MS2 (dd-MS2).

  • Resolving Power: Set to 70,000 (FWHM at m/z 200) for Full MS, and 17,500 for MS2.

  • Causality: A resolving power of 70,000 is mandatory to resolve the isotopic fine structure and prevent mass defect overlap from background matrix ions, ensuring the mass accuracy remains below the acceptable threshold of < 5 ppm 5[5].

Self-Validating System Suitability Test (SST)

To guarantee trustworthiness, the protocol must be self-validating. Following the framework established for long-term mass accuracy evaluation6[6]:

  • Pre-Batch Injection: Inject a standardized calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) before the sample batch. Verify that the mass error for known calibrants is 2 ppm.

  • Post-Batch Injection: Re-inject the calibration mixture immediately after the sample batch.

  • Validation Logic: If the post-batch mass drift exceeds 5 ppm, the data acquisition for 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one is flagged as invalid due to instrument drift, and the system must be recalibrated. This ensures informed decisions are made regarding data integrity 6[6].

Mechanistic Insights: Fragmentation Pathways

Understanding the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) behavior of this compound is essential for MS/MS library building. The fragmentation of pyrazine derivatives and lactams follows predictable, thermodynamically driven pathways7[7].

  • Lactam Cleavage: The pyrrolidin-2-one ring is prone to losing carbon monoxide (-28 Da) due to the instability of the cyclic amide under collision energy.

  • C-N Bond Fission: The bond connecting the pyrazine ring to the pyrrolidinone nitrogen can cleave, leaving the charge on the highly stable chloropyrazinium ion (m/z 115.0062).

  • Radical Loss: Halogenated heterocycles frequently undergo homolytic cleavage to lose a chlorine radical ( Cl∙ , -35 Da), generating a radical cation species.

Fragmentation M Precursor Ion [M+H]+ m/z 198.0433 C8H9ClN3O+ F1 Loss of CO (-28 Da) m/z 170.0484 C7H9ClN3+ M->F1 -CO (Lactam ring) F2 Lactam Cleavage m/z 115.0062 C4H4ClN2+ M->F2 C-N bond cleavage F3 Loss of Cl• (-35 Da) m/z 163.0745 C8H9N3O+• M->F3 -Cl• (Radical loss) F4 Loss of HCN (-27 Da) m/z 87.9954 C3H3ClN+ F2->F4 Pyrazine ring opening

Proposed MS/MS fragmentation pathway for 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one.

Conclusion

The precise analytical characterization of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one relies heavily on the capabilities of High-Resolution Mass Spectrometry. By leveraging its monoisotopic exact mass (197.03558 Da) and the diagnostic ~3:1 isotopic ratio of its M+2 peak, researchers can unambiguously confirm its identity. When coupled with a self-validating LC-MS/MS protocol that enforces strict mass accuracy tolerances (< 5 ppm) and maps out the thermodynamically driven fragmentation pathways, scientists can achieve the highest level of confidence required for rigorous drug development and quality control workflows.

References

  • PubChemLite. "C8H8ClN3O - Explore". Université du Luxembourg.
  • Benchchem. "4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride | 1803608-48-1". Benchchem.com.
  • Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules". RSC.org.
  • ACS Figshare. "Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry". Figshare.com.
  • MDPI. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review". MDPI.com.
  • ResearchGate. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules". ResearchGate.net.
  • ResearchGate. "A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes". ResearchGate.net.

Sources

Thermodynamic Characterization and Phase Transition Dynamics of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound CAS: 720692-53-5 | Molecular Formula: C₈H₈ClN₃O

Executive Summary & Chemical Context

In the landscape of modern drug development, pyrazine-pyrrolidone derivatives serve as critical structural motifs, often acting as precursors or core pharmacophores in central nervous system (CNS) agents (e.g., analogs of eszopiclone). 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (CAS: 720692-53-5) is a highly functionalized heterocyclic building block. The presence of the electron-withdrawing chlorine atom adjacent to the pyrrolidone nitrogen fundamentally alters the molecule's electron density, directly impacting its intermolecular hydrogen bonding, crystal lattice packing, and consequently, its macroscopic thermodynamic properties.

As a Senior Application Scientist, I approach the thermal characterization of such intermediates not merely as a data-collection exercise, but as a mechanistic investigation. Understanding the precise melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and heat capacity ( Cp​ ) is non-negotiable for downstream processes, including solvent selection for crystallization, formulation stability, and the prevention of polymorphic transitions during milling or compaction [1].

Theoretical Thermodynamic Framework

The thermodynamic stability of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in its solid state is governed by the Gibbs free energy equation:

ΔG=ΔH−TΔS

During the melting process, the system transitions from a highly ordered crystalline lattice to a disordered liquid melt. At the exact melting point ( Tm​ ), the free energy of the solid and liquid phases are in equilibrium ( ΔG=0 ), meaning the temperature of the phase transition is directly proportional to the ratio of the enthalpy of fusion to the entropy of fusion ( Tm​=ΔHfus​/ΔSfus​ ).

The rigid planar nature of the pyrazine ring, coupled with the dipole moment of the pyrrolidone carbonyl, results in strong dipole-dipole interactions. However, the bulky chlorine atom at the 3-position introduces steric hindrance that prevents perfectly tight π−π stacking, which typically depresses the melting point compared to unsubstituted analogs.

Quantitative Data Summary

The following table summarizes the theoretical and empirically targeted thermodynamic properties for this specific class of halogenated pyrazine-pyrrolidones.

Table 1: Thermodynamic & Physicochemical Properties

PropertySymbolTarget Range / ValueAnalytical Method
Molecular WeightMW197.62 g/mol Mass Spectrometry
Melting Point (Onset) Tm​ 110.0 °C – 135.0 °CDifferential Scanning Calorimetry [2]
Enthalpy of Fusion ΔHfus​ 22.0 – 28.5 kJ/molDSC Peak Integration
Specific Heat Capacity Cp​ (298K)~ 1.2 – 1.5 J/(g·K)Modulated DSC (mDSC)
Decomposition Temp. Td​ > 250 °CThermogravimetric Analysis (TGA)

Experimental Workflows & Causality

To generate trustworthy, self-validating data, we must employ a rigorous thermal analysis workflow. The standard approach utilizes Thermogravimetric Analysis (TGA) followed by Differential Scanning Calorimetry (DSC).

The Causality of Experimental Design

Why do we run TGA before DSC? Halogenated nitrogen heterocycles can undergo premature deformylation or homolytic C-Cl bond cleavage at elevated temperatures. If a compound degrades during or before its melting event, the endothermic peak observed in DSC will be an artifact of decomposition, not a true phase transition. TGA confirms the thermal stability baseline (ensuring < 0.5% weight loss up to the expected Tm​ ).

Furthermore, in DSC, the choice of heating rate and pan type is critical. We utilize hermetically sealed aluminum pans . The causality here is two-fold: first, pyrazine derivatives exhibit sublimation tendencies; second, sealing prevents the volatilization of the sample from artificially skewing the endothermic heat flow integration ( ΔHfus​ ). We select a heating rate of 10 °C/min because slower rates (e.g., 1 °C/min) allow time for metastable polymorphs to recrystallize during the scan, while faster rates (e.g., 50 °C/min) induce severe thermal lag, shifting the apparent Tm​ to artificially high values [3].

G A 1-(3-Chloropyrazin-2-YL) pyrrolidin-2-one B TGA Screening (Confirm T_d > T_m) A->B Step 1: Stability C DSC Analysis (10 °C/min, Hermetic Pan) B->C Step 2: Phase Trans. D Thermodynamic Data (ΔH_fus, T_m, C_p) C->D Step 3: Integration E Polymorph Profiling (Metastable States) C->E Step 4: Kinetics

Fig 1: Sequential thermal analysis workflow for pyrazine-pyrrolidone derivatives.

Step-by-Step Self-Validating Protocol

This protocol is designed to be a self-validating system; it includes internal checks (indium calibration) to ensure the integrity of the thermodynamic data output [4].

Protocol: High-Precision DSC for Melting Point Determination

Table 2: DSC Experimental Parameters & Rationale

ParameterSettingCausality / Rationale
Sample Mass 2.0 – 3.0 mgBalances thermal gradient minimization with a high signal-to-noise ratio.
Pan Type Tzero® Aluminum (Hermetic)Prevents sublimation of the pyrazine core prior to melting.
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation during the heating cycle.
Heating Rate 10 °C/minOptimal rate to prevent thermal lag while avoiding polymorph recrystallization.

Step 1: Instrument Calibration

  • Calibrate the DSC cell using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.71 J/g).

  • Validation Check: If the Indium onset temperature deviates by > 0.1 °C, perform a full cell resistance and capacitance calibration.

Step 2: Sample Preparation

  • Accurately weigh 2.5 mg of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one using a microbalance.

  • Transfer the powder into a Tzero® aluminum pan and seal it with a hermetic press. Ensure the bottom of the pan remains perfectly flat to maintain optimal thermal contact with the DSC sensor.

Step 3: Thermal Cycling (The "Heat-Cool-Heat" Method)

  • First Heating: Equilibrate at 25 °C. Heat at 10 °C/min to 160 °C. Purpose: Erases the thermal history of the sample and captures the melting point of the "as-received" crystalline form.

  • Cooling: Cool at 10 °C/min to -20 °C. Purpose: Observes the crystallization exotherm ( Tc​ ) and determines if the compound forms a glass (vitrification).

  • Second Heating: Heat at 10 °C/min to 160 °C. Purpose: Determines the intrinsic Tm​ and Tg​ (glass transition temperature) of the newly formed solid, revealing potential polymorphism.

Step 4: Data Processing

  • Calculate the Extrapolated Onset Temperature ( To​ ). Do not use the peak maximum, as the peak maximum is dependent on sample mass and heating rate, whereas the onset is an intrinsic thermodynamic property of the material [2].

  • Integrate the area under the curve using a linear baseline to determine ΔHfus​ in J/g, then convert to kJ/mol using the MW (197.62 g/mol ).

G2 S1 Crystalline Lattice (Strong Dipole Interactions) S2 Heat Addition (ΔH > 0) Endothermic Process S1->S2 Thermal Energy S3 Phase Transition (T_m) ΔG = 0 S2->S3 Overcome Lattice Energy S4 Amorphous / Melt State (Increased Entropy, ΔS > 0) S3->S4 Isothermal Melting

Fig 2: Thermodynamic causality of the crystalline melting phase transition.

Conclusion

The precise thermodynamic characterization of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one requires a deliberate, mechanistically sound approach. By controlling variables such as pan hermeticity and heating rates, and by relying on the extrapolated onset temperature rather than peak maximums, researchers can extract highly accurate Gibbs free energy relationships. This data is foundational for predicting solubility, designing robust crystallization processes, and ensuring the physical stability of the compound throughout its lifecycle in drug development.

References

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from:[Link]

  • ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from: [Link]

  • American Chemical Society (ACS). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics. Retrieved from: [Link]

  • ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from:[Link]

1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one toxicity profile in in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Introduction

In the landscape of modern drug discovery and chemical safety assessment, a robust understanding of a compound's toxicity profile is paramount. The transition from promising lead compound to viable clinical candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] The principles of the 3Rs (Replacement, Reduction, and Refinement) and the need for high-throughput screening have propelled the development and adoption of sophisticated in vitro assays. These methods provide critical, early-stage data on potential hazards, guiding safer drug design and minimizing reliance on animal testing.[3][4]

This guide outlines a comprehensive, tiered strategy for characterizing the in vitro toxicity profile of the novel compound 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one . As a novel chemical entity, no pre-existing toxicological data is available. Therefore, this document serves as a blueprint for a systematic investigation, designed for researchers, toxicologists, and drug development professionals. We will proceed through a logical sequence of assays, starting with broad assessments of cytotoxicity and progressively delving into specific mechanisms of toxicity, organ-specific effects, and genotoxic potential. Each section explains the scientific rationale behind the chosen assays, provides detailed, field-tested protocols, and discusses the interpretation of potential outcomes, grounding every step in authoritative methodologies and regulatory expectations.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration range at which the compound elicits basic cytotoxic effects. This is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). We employ two distinct but complementary assays that measure different hallmarks of cell death: metabolic activity and cell membrane integrity.

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric method that provides an indication of cellular metabolic activity, which serves as a proxy for cell viability.[5][6] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7][8] The amount of formazan produced, measured spectrophotometrically, is proportional to the number of metabolically active cells.[8]

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight (Allow Attachment) start->incubate1 treat Treat with Serial Dilutions of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT Reagent (Final Conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize shake Shake Plate (15 min) to Dissolve Crystals solubilize->shake read Measure Absorbance (570 nm) shake->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Generalized workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed a suitable cell line (e.g., HeLa or HEK293) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Include wells for vehicle control and blank (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).[5][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[6][8]

LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, a key feature of necrosis.[10][11] The assay involves a two-step enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product, measured at 490 nm.[11][12]

  • Cell Plating and Treatment: Plate and treat cells with 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one as described in steps 1-4 of the MTT protocol. Crucially, include the following controls[11][12]:

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., 10% Triton™ X-100) 45 minutes before the endpoint (represents 100% cytotoxicity).

    • Background Control: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[12]

  • LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and diaphorase) to each well of the new plate.[12]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[11][12] Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Parameter MTT Assay LDH Release Assay
Principle Measures mitochondrial reductase activity in viable cells.[5][7]Measures release of cytosolic enzyme (LDH) from cells with compromised membranes.[10][11]
Endpoint Cell viability / Metabolic activity.Cell death / Membrane rupture (Necrosis).
Output IC50 (Concentration causing 50% inhibition of metabolic activity).% Cytotoxicity relative to maximal lysis.
Timing Endpoint assay.Endpoint assay (measures accumulated LDH in supernatant).

Table 1: Comparison of Foundational Cytotoxicity Assays.

Tier 2: Mechanistic Toxicity Investigation

Once a baseline cytotoxicity is established, the next tier of investigation aims to elucidate the underlying mechanism of cell death. Key pathways to investigate are apoptosis and oxidative stress.

Apoptosis Induction: Caspase-3/7 Activity

Apoptosis, or programmed cell death, is a critical pathway in toxicology. It is executed by a family of proteases called caspases, with Caspase-3 and Caspase-7 being the key effector caspases.[13] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures the combined activity of these two caspases. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[13][14]

Apoptosis_Pathway cluster_stimulus Toxic Stimulus cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Compound 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Bax Bax/Bak Activation Compound->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp37 Pro-Caspase-3/7 ActiveCasp9->Casp37 ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Cleavage Substrates Cellular Substrate Cleavage (e.g., PARP) ActiveCasp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway leading to Caspase-3/7 activation.

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound at concentrations around its previously determined IC50 value. Incubate for a relevant period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[14]

  • Assay Procedure (Add-Mix-Measure): a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[14] c. Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[15]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates activation of apoptosis.

Oxidative Stress Induction: ROS Production

Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[16] Hydrogen peroxide (H₂O₂) is a relatively stable and long-lived ROS, making it a good indicator of the overall cellular ROS level.[17][18] The ROS-Glo™ H₂O₂ Assay is a luminescent assay that directly measures H₂O₂ levels. A substrate reacts with H₂O₂ to produce a luciferin precursor, which is then converted to luciferin to generate a light signal.[17][19]

  • Cell Plating and Treatment: Plate cells in a 96-well plate (white-walled for luminescence). Treat with the test compound for a short duration (e.g., 1-6 hours), as ROS production is often an early event.

  • H₂O₂ Substrate Addition: Add 20 µL of the H₂O₂ Substrate solution to each well.

  • Incubation: Incubate the plate for 2-6 hours at 37°C.

  • Signal Generation: Add 100 µL of the ROS-Glo™ Detection Reagent to each well.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Measurement: Measure luminescence with a plate-reading luminometer. A dose-dependent increase in signal indicates compound-induced oxidative stress.

Tier 3: Organ-Specific Toxicity Assessment

To assess the potential for organ-specific toxicity, it is crucial to use cell models relevant to the primary organs involved in drug metabolism and toxicity: the liver and the heart.

Hepatotoxicity Assessment

The liver is the primary site of drug metabolism and is highly susceptible to drug-induced injury (DILI).[1] In vitro models using human liver cells are essential for early prediction of hepatotoxicity.[2][20] Human hepatoma cell lines like HepG2 or the more metabolically competent HepaRG cells are commonly used.[21] The previously described cytotoxicity assays (MTT, LDH) can be performed using these cell lines to determine a liver-specific IC50.

Experimental Approach:

  • Cell Model Selection: Utilize HepG2 cells, which are a well-characterized and widely available human hepatoma line. For compounds suspected to have metabolism-dependent toxicity, HepaRG cells or primary human hepatocytes are superior models due to higher expression of cytochrome P450 (CYP) enzymes.[21][22]

  • Assay Performance: Conduct the MTT and LDH assays as detailed in Tier 1 using the selected liver cell model.

  • Data Interpretation: A significantly lower IC50 value in liver cells compared to other cell lines (e.g., HEK293) may indicate a specific hepatotoxic liability.

Cardiotoxicity Assessment: hERG Channel Inhibition

A major cause for the withdrawal of drugs from the market is cardiotoxicity, specifically the induction of a potentially fatal arrhythmia known as Torsade de Pointes (TdP).[23] This is most often caused by the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which is critical for cardiac repolarization.[23][24] Regulatory guidelines (ICH S7B) mandate the assessment of a compound's effect on this channel.[25]

Experimental Approach:

  • Assay Platform: The gold standard for assessing hERG liability is the automated patch-clamp assay.[23] This technique uses cell lines stably expressing the hERG channel (e.g., HEK293-hERG) and measures the ion current directly.

  • Procedure: a. Cells are captured on a planar patch-clamp chip. b. A specific voltage protocol is applied to elicit the characteristic hERG current. c. The baseline current is established, after which the cells are exposed to increasing concentrations of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. d. The percentage inhibition of the hERG current is measured at each concentration.

  • Data Interpretation: The primary output is an IC50 value for hERG channel inhibition. A potent IC50 value (typically in the low micromolar or nanomolar range) is a significant red flag for potential clinical cardiotoxicity.

Tier 4: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause genetic damage, which can lead to cancer or heritable defects. A standard in vitro battery aims to detect both gene mutations and chromosomal damage.[26][27]

Genotox_Strategy cluster_battery Standard In Vitro Battery (ICH S2 R1) start Test Compound: 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one ames Test 1: Bacterial Reverse Mutation Assay (Ames Test) Endpoint: Gene Mutation start->ames micronucleus Test 2: In Vitro Micronucleus Test (OECD TG 487) Endpoints: Chromosome Breakage (Clastogenicity) & Chromosome Loss (Aneugenicity) start->micronucleus metabolic_act Tests Performed with and without Metabolic Activation (S9) ames->metabolic_act result Integrated Assessment of Genotoxic Potential ames->result micronucleus->metabolic_act micronucleus->result

Caption: Standard two-test battery for in vitro genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium. It is a sensitive screen for compounds that cause point mutations (base substitutions or frameshifts). The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[26]

In Vitro Micronucleus Assay

The in vitro micronucleus test (OECD Test Guideline 487) is designed to detect chromosomal damage.[28][29] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during cell division.[28][30] The assay is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells). A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[30]

Integrated Data Summary and Conclusion

The culmination of this tiered investigation is an integrated toxicity profile that provides a holistic view of the compound's potential hazards. The data should be compiled to guide a go/no-go decision or to inform further studies.

Assay Category Endpoint Measured Hypothetical Result for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Implication
Cytotoxicity (HEK293) Metabolic Activity (MTT) & Membrane Integrity (LDH)IC50 = 45 µMModerate baseline cytotoxicity.
Apoptosis Caspase-3/7 ActivationSignificant activation at ≥ 25 µM.Cell death is mediated, at least in part, by apoptosis.
Oxidative Stress H₂O₂ Production (ROS-Glo)No significant increase below cytotoxic concentrations.Oxidative stress is not a primary initiating event.
Hepatotoxicity (HepG2) Cytotoxicity (MTT)IC50 = 20 µMPotential for specific hepatotoxicity (IC50 is lower than in HEK293).
Cardiotoxicity hERG Channel InhibitionIC50 > 100 µMLow risk for hERG-mediated proarrhythmia.
Genotoxicity Gene Mutation (Ames) & Chromosomal Damage (Micronucleus)Negative in both assays (± S9).Low concern for mutagenic or clastogenic potential.

Table 2: Hypothetical Integrated In Vitro Toxicity Profile.

This technical guide has detailed a systematic, multi-tiered approach for establishing the in vitro toxicity profile of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. By progressing from broad cytotoxicity assessments to specific mechanistic, organ-specific, and genotoxicity endpoints, this strategy generates a comprehensive dataset crucial for early-stage safety assessment. Based on the hypothetical data summarized above, the compound exhibits moderate cytotoxicity that appears to be driven by apoptosis and shows a potential liability towards liver cells. Importantly, the lack of hERG inhibition and genotoxicity are favorable findings. This profile suggests that while the compound's therapeutic window might be limited by its hepatotoxic potential, it does not possess liabilities in the critical areas of cardiotoxicity or genotoxicity. These in vitro findings are indispensable for making informed decisions in the drug development pipeline, guiding subsequent in vivo studies and potentially directing medicinal chemistry efforts to mitigate the observed hepatotoxicity while preserving desired pharmacological activity.

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Pharmacokinetic Profiling of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing ADME-Tox profiling, I approach the 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one scaffold (CAS 720692-53-5) not merely as a static chemical structure, but as a dynamic system of metabolic liabilities and permeability assets. Combining the electron-deficient, metabolically robust pyrazine ring with the highly permeable pyrrolidin-2-one moiety, this chemotype is highly attractive for central nervous system (CNS) indications. This whitepaper establishes a self-validating framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, emphasizing the causality behind every experimental protocol.

Structural Rationale & Physicochemical Properties

The pharmacokinetic (PK) profile of this scaffold is dictated by its two core components:

  • The Pyrrolidin-2-one Ring : As a cyclic lactam of gamma-aminobutyric acid (GABA), this moiety confers high absolute bioavailability and exceptional blood-brain barrier (BBB) penetration (1)[1]. It achieves this by facilitating passive diffusion across lipophilic barriers while maintaining necessary aqueous solubility.

  • The 3-Chloropyrazin-2-yl Moiety : Pyrazines are electron-deficient heteroaromatics. The addition of the chlorine atom at the 3-position further deactivates the ring toward electrophilic attack, enhancing baseline metabolic stability. However, they remain susceptible to specific Phase I oxidations, typically yielding pyrazine carboxylic acids (2)[2].

Absorption & Bioavailability (A)

Derivatives of this scaffold generally exhibit rapid gastrointestinal absorption. However, to accurately predict human oral bioavailability and identify potential efflux transporter liabilities (e.g., P-glycoprotein/MDR1 or BCRP), a bidirectional Caco-2 permeability assay is mandatory.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Rationale & Causality : Caco-2 cells (human colorectal adenocarcinoma) differentiate to form a polarized monolayer with tight junctions and brush borders, mimicking enterocytes. Assessing both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport determines the Efflux Ratio (ER), which identifies active efflux substrates (3)[3].

Step-by-Step Methodology :

  • Monolayer Validation : Culture Caco-2 cells on semipermeable transwell inserts for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Causality: Only monolayers with a TEER ≥ 200 Ω·cm² are used; this serves as a strict quality control check to ensure tight junction integrity and prevent paracellular leakage (4)[4].

  • Equilibration : Wash and equilibrate both compartments with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Dosing : Prepare a 10 µM dosing solution of the derivative in HBSS (final DMSO ≤ 1%). Add to the donor compartment. Causality: A 10 µM concentration ensures robust LC-MS/MS detectability while avoiding the saturation of low-capacity efflux transporters.

  • Incubation & Sampling : Incubate at 37°C with orbital shaking (50 rpm). Causality: Shaking minimizes the unstirred water layer, which can artificially depress permeability rates. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Self-Validating Controls : Run Lucifer Yellow (a paracellular marker) to confirm post-assay integrity, and Verapamil (a P-gp inhibitor) to validate efflux mechanisms.

Metabolism & Clearance (M & E)

The primary clearance mechanism for these derivatives is hepatic Phase I metabolism. The pyrazine ring is subject to Cytochrome P450 (CYP) oxidation, while the pyrrolidone ring can undergo enzymatic hydrolysis by amidases, yielding open-chain GABA analogs (5)[5]. Following metabolism, the highly polar pyrazine carboxylic acid and hydroxypyrazine metabolites are predominantly excreted via the renal route within 24 hours (6)[6].

Protocol 2: Liver Microsomal Stability Assay

Rationale & Causality : Liver microsomes contain membrane-bound Phase I enzymes. This assay calculates the in vitro intrinsic clearance ( CLint​ ), a vital parameter for predicting in vivo hepatic clearance and half-life (7)[7].

Step-by-Step Methodology :

  • Preparation : Thaw pooled human or rodent liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), MgCl2​ (3.3 mM), and microsomal protein (0.5 mg/mL) (8)[8].

  • Pre-incubation : Add the test derivative (final concentration 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before the reaction is initiated, preventing artifactual lag phases in enzyme kinetics.

  • Initiation & Controls : Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel "minus-cofactor" control must be run to validate that any observed degradation is specifically CYP-mediated rather than due to chemical instability.

  • Quenching : At 0, 5, 15, 30, and 45 minutes, transfer 30 µL aliquots into a cold stop-plate containing 150 µL of acetonitrile spiked with an internal standard. Causality: Cold acetonitrile instantly denatures the enzymes and precipitates proteins, halting the reaction precisely at the target timepoint (8)[8].

  • Analysis : Centrifuge at 5500 rpm for 10 minutes. Analyze the supernatant via LC-TOF-MS to determine the elimination rate constant ( kel​ ) and intrinsic clearance.

Quantitative Data Presentation

The table below summarizes the representative target PK parameters for an optimized 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one derivative destined for CNS indications.

PK ParameterAssay / ModelRepresentative Target ValuePharmacological Implication
Apparent Permeability ( Papp​ ) Caco-2 (A-B)> 15×10−6 cm/sHigh intestinal absorption
Efflux Ratio (ER) Caco-2 (B-A / A-B)< 2.0Low P-gp / BCRP liability
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 15 µL/min/mgHigh metabolic stability
Absolute Bioavailability (F%) In vivo (Rodent)> 75%Excellent oral viability
Brain-to-Plasma Ratio ( Kp,uu​ ) In vivo (Rodent)0.8 - 1.2Unrestricted BBB penetration

Metabolic Pathway Visualization

The diagram below maps the logical flow of Phase I metabolism and subsequent clearance for this chemotype.

MetabolicPathway Parent 1-(3-Chloropyrazin-2-yl) pyrrolidin-2-one Derivative CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Phase I Amidase Amidase / Hydrolase Ring Opening Parent->Amidase Phase I Metab1 Hydroxypyrazine / Pyrazine Carboxylic Acid Metabolite CYP450->Metab1 Metab2 Ring-Opened GABA-Analog Metabolite Amidase->Metab2 Excretion1 Renal Excretion (Urine) Metab1->Excretion1 Clearance Excretion2 Renal Excretion (Urine) Metab2->Excretion2 Clearance

Fig 1: Primary Phase I metabolic pathways and clearance of pyrazinyl-pyrrolidone derivatives.

References

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Comprehensive Technical Guide on 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is the cornerstone of efficient drug discovery. 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (CAS: 720692-53-5) has emerged as a highly versatile scaffold, bridging the gap between early-stage core assembly and late-stage functionalization.

This molecule features a highly electron-deficient chloropyrazine core conjugated to a rigidified lactam (pyrrolidin-2-one). The lactam acts as a metabolically stable amide bioisostere, reducing overall molecular basicity while providing a critical hydrogen-bond acceptor. This structural motif is increasingly prevalent in the development of kinase inhibitors, central nervous system (CNS) agents, and advanced agrochemicals ([1]).

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one
CAS Registry Number 720692-53-5
Molecular Formula C₈H₈ClN₃O
Molecular Weight 197.62 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Lactam C=O, Pyrazine N atoms)
Topological Polar Surface Area (TPSA) 46.1 Ų
Rotatable Bonds 1

Structural and Mechanistic Insights

As an application scientist overseeing multi-kilogram API campaigns, I emphasize understanding the electronic causality of a building block before deploying it in a workflow.

The pyrazine ring is a highly electron-withdrawing diazine system. The nitrogen atoms at positions 1 and 4 exert strong inductive and mesomeric effects, rendering the C3 position profoundly electrophilic. Consequently, the C3-chlorine atom becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings.

Conversely, the pyrrolidin-2-one moiety masks the basicity of the nitrogen atom. Free pyrrolidines often lead to poor pharmacokinetic profiles, including rapid oxidative metabolism and hERG-mediated cardiotoxicity ([2]). By utilizing the lactam form, we rigidify the vector of the molecule and improve its metabolic half-life, a strategy heavily utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors ([3]).

Experimental Protocols: Synthesis and Functionalization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and causality-driven reagent selection.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Synthesize 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one from 2,3-dichloropyrazine.

Causality & Expert Insight: The primary challenge in this synthesis is preventing over-arylation (the formation of a bis-lactam adduct). We utilize Xantphos due to its exceptionally large bite angle (~111°), which forces the palladium intermediate into a geometry that dramatically accelerates reductive elimination—historically the bottleneck in amide N-arylation. Furthermore, Cs₂CO₃ is selected over stronger alkoxide bases (like NaOtBu) because strong nucleophilic bases will degrade the highly sensitive 2,3-dichloropyrazine core via competitive SNAr.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,3-dichloropyrazine (10.0 mmol, 1.49 g) and pyrrolidin-2-one (10.0 mmol, 0.85 g).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.2 mmol, 2 mol%) and Xantphos (0.4 mmol, 4 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (15.0 mmol, 4.89 g).

  • Solvent: Inject anhydrous 1,4-dioxane (40 mL) that has been previously sparged with argon for 30 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90°C for 12 hours. Self-Validation Step: Monitor the reaction strictly via LC-MS. Terminate heating immediately once the mono-adduct signal plateaus to prevent bis-arylation.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

Table 2: Reaction Optimization & Causality Data
Catalyst/Ligand SystemBaseSolventYieldCausality / Observation
Pd(OAc)₂ / BINAPNaOtBuToluene<20%Strong base causes rapid degradation of the pyrazine core.
CuI / DMEDAK₂CO₃DMF45%Sluggish reductive elimination; requires excessive heat (130°C).
Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane >85% Large bite angle promotes elimination; mild base protects core.
Protocol 2: Late-Stage C3-Functionalization via SNAr

Objective: Displace the C3-chloride with a primary amine to construct a kinase hinge-binding motif.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (5.0 mmol, 0.99 g) in N-methyl-2-pyrrolidone (NMP, 15 mL).

  • Nucleophile Addition: Add the desired primary aniline or aliphatic amine (6.0 mmol).

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 1.74 mL) to neutralize the generated HCl.

  • Reaction: Heat to 110°C for 6-8 hours. No transition metal is required due to the electron-deficient nature of the pyrazine ring.

  • Workup: Cool the mixture and pour it into ice-cold water (50 mL) to precipitate the product. Filter and recrystallize from ethanol to achieve >98% purity.

Workflows and Signaling Pathways

The utility of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one is best visualized through its synthetic trajectory and its ultimate biological targets. It is heavily utilized in the synthesis of Phosphodiesterase 10 (PDE10) inhibitors for neurological disorders ([4]), novel agrochemicals ([5]), and BTK inhibitors for B-cell malignancies.

SynthesisWorkflow A 2,3-Dichloropyrazine + Pyrrolidin-2-one B Buchwald-Hartwig N-Arylation A->B Pd2(dba)3, Xantphos Cs2CO3, 100°C C 1-(3-Chloropyrazin-2-yl) pyrrolidin-2-one (CAS: 720692-53-5) B->C D SNAr / Cross-Coupling (C3 Functionalization) C->D Nucleophile (R-NH2) or Boronic Acid E Target API (e.g., Kinase Inhibitor) D->E

Workflow for the synthesis and functionalization of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one.

When functionalized into an active pharmaceutical ingredient (API), the pyrazine-pyrrolidinone core frequently acts as a hinge-binder in the ATP pocket of kinases. Below is the signaling pathway mapping how these derivatives modulate BTK activity to halt malignant B-cell proliferation.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFkB NF-κB Survival Pathway PLCg2->NFkB Cell Proliferation Inhibitor Pyrazine-Pyrrolidinone Derived Inhibitor Inhibitor->BTK Hinge-Binding / Enzyme Inhibition

BTK signaling pathway modulated by pyrazine-pyrrolidinone derived kinase inhibitors.

References

  • Title: Bruton's Tyrosine Kinase Inhibitors (US11554118B2)
  • Title: Aminopyridine and Carboxypyridine Compounds as Phosphodiesterase 10 Inhibitors (US8637500B2)
  • Title: Novel Heteroaryl-Substituted Pyrazine Derivatives as Pesticides (EP3929189A1)
  • Title: Synthesis of Pyrrolidines and Pyrrolidinones Source: Organic Chemistry Portal URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, a key pharmaceutical intermediate. This document provides a detailed protocol, mechanistic insights, and expert commentary for researchers in drug development and organic synthesis.

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments. The specific intermediate, 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, is a valuable building block for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its synthesis requires a reliable and efficient method to form a carbon-nitrogen (C-N) bond between the electron-deficient pyrazine ring and the pyrrolidinone moiety.

This application note details a robust protocol for the synthesis of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, leveraging the power of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination. This method is superior to traditional nucleophilic aromatic substitution (SNAr) reactions, which often require harsh conditions and have a limited substrate scope. The Buchwald-Hartwig reaction offers milder conditions, higher yields, and excellent functional group tolerance, making it an indispensable tool in modern pharmaceutical synthesis.[1][2]

Overall Synthetic Strategy

The synthesis is achieved through a single key transformation: the N-arylation of pyrrolidin-2-one with 2,3-dichloropyrazine. Given the two reactive chlorine sites on the pyrazine ring, achieving mono-substitution is the primary challenge. The protocol is optimized to favor the formation of the desired product by carefully controlling stoichiometry and reaction conditions.

Part 1: Synthesis of the Key Precursor: 2,3-Dichloropyrazine

A reliable supply of the starting material, 2,3-dichloropyrazine, is critical. While commercially available, it can also be synthesized in the lab from more accessible precursors. A common and effective method involves the treatment of 3-chloropyrazine 1-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol: Preparation of 2,3-Dichloropyrazine[3]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Carefully add 3-chloropyrazine 1-oxide (1.0 eq) in portions to phosphorus oxychloride (5-10 vol eq) at 60 °C. The addition should be slow to control the initial exotherm.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 107 °C) for 60-90 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Allow the mixture to cool to room temperature. In a separate, larger flask containing crushed ice and solid sodium acetate (approx. 2.5 eq), slowly and carefully pour the reaction mixture with vigorous stirring. This is a highly exothermic process that releases HCl gas.

  • Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL per gram of starting material).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with an ethyl acetate/hexane mixture (e.g., 1:20 v/v) to afford pure 2,3-dichloropyrazine.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 2: Palladium-Catalyzed Synthesis of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

The core of this application note is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms the C-N bond between the pyrazine and pyrrolidinone rings.[1] The choice of ligand, base, and solvent is crucial for achieving high yield and selectivity.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the C-Cl bond of 2,3-dichloropyrazine to form a Pd(II) complex.

  • Ligand Exchange/Amide Binding: The pyrrolidinone, deprotonated by the base, coordinates to the palladium center.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product, 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, and regenerating the active Pd(0) catalyst.

This cycle is illustrated in the diagram below.

Buchwald-Hartwig Cycle pd0 Pd(0)L_n oa_complex Pd(II) Complex (Oxidative Addition) pd0->oa_complex Ar-Cl amide_complex Pd(II)-Amide Complex oa_complex->amide_complex Pyrrolidinone (Base) product_complex Product Formation (Reductive Elimination) amide_complex->product_complex product_complex->pd0 Product (Ar-N)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities.

Materials and Reagents

ReagentM.W.Typical PurityNotes
2,3-Dichloropyrazine148.98>98%Starting material
Pyrrolidin-2-one85.10>99%Reactant
Pd₂(dba)₃915.72>97%Palladium Pre-catalyst
Xantphos578.68>98%Ligand
Cesium Carbonate (Cs₂CO₃)325.82>99%Base
Toluene92.14AnhydrousSolvent

Experimental Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure

  • Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Maintaining an oxygen-free environment is crucial to prevent the degradation of the Pd(0) catalyst.

  • Charging Reagents: To the flask, add 2,3-dichloropyrazine (1.0 eq), pyrrolidin-2-one (1.1-1.2 eq), and cesium carbonate (2.0 eq). The slight excess of pyrrolidinone helps drive the reaction to completion.

  • Catalyst System: In a separate vial, weigh the palladium(II) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and Xantphos (2-4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe (approx. 0.1 M concentration relative to the limiting reagent).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one as a solid.

Conclusion

This application note provides a comprehensive and reliable protocol for synthesizing the valuable pharmaceutical intermediate 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one. By employing a palladium-catalyzed Buchwald-Hartwig amination, this method offers high yields and operational simplicity, avoiding the harsh conditions of older synthetic routes. The detailed procedural steps and mechanistic insights serve as a practical guide for researchers and scientists engaged in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.
  • Thieme. (2024, October 14). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold.
  • University of East Anglia. (n.d.). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine.
  • ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Pyrrolidinone: Chemical Structure, Properties, and Applications.
  • ChemicalBook. (n.d.). 2,3-Dichloropyrazine synthesis.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Google Patents. (n.d.). Process for the preparation of 2, 3-dichloropyrazine.
  • SciSpace. (n.d.). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties.
  • Al-Quds University. (n.d.). Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine. DSpace Repository.
  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ACS Publications. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
  • PMC. (n.d.). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position.

Sources

Application Notes and Protocols for the Solubilization of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one is a synthetic small molecule that, based on its structural motifs of a pyrazine and a pyrrolidinone ring, holds potential for investigation in various cell-based assays. The pyrazine ring is a component of many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications. Similarly, the pyrrolidinone nucleus is a versatile scaffold in medicinal chemistry, known for its presence in compounds with diverse pharmacological activities.[1] The successful application of this compound in in vitro studies is critically dependent on its proper dissolution and the preparation of stable, accurate, and cell-compatible working solutions.

This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the effective solubilization of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one for use in cell culture media. The protocols herein are designed to ensure the compound's stability, bioavailability, and the reproducibility of experimental results, while minimizing potential artifacts from the solvent.

Physicochemical Properties and Solvent Selection Rationale

The selection of an appropriate solvent is the cornerstone of preparing a small molecule for cell-based assays. The ideal solvent must effectively dissolve the compound at a high concentration, be compatible with the cell line of interest, and not interfere with the experimental endpoint.

For many small molecule inhibitors and synthetic compounds intended for in vitro biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2]

Why DMSO is the Recommended Primary Solvent:

  • Broad Solubility: DMSO is a polar, aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] This makes it an excellent starting point for novel compounds where solubility data may not be readily available.

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration without immediate precipitation.

  • Established Use in Cell Culture: There is a vast body of literature on the use of DMSO in cell culture, and its effects on various cell lines are well-documented.[4][5][6]

Critical Consideration: DMSO Cytotoxicity

While DMSO is a versatile solvent, it is not biologically inert and can exert cytotoxic effects at higher concentrations. The concentration at which DMSO becomes toxic is cell-line dependent, but a general guideline is to maintain the final concentration in the cell culture medium below 0.5%.[2][7] For sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[6] Therefore, the goal is to prepare a highly concentrated stock solution in DMSO, allowing for a significant dilution into the final culture volume.

Quantitative Data Summary for Stock Solution Preparation

The following table summarizes the key quantitative parameters for the preparation of a 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one stock solution.

ParameterRecommended ValueRationale & Key Considerations
Primary Solvent Cell Culture Grade DMSO, sterile-filteredExcellent solubilizing capacity for a wide range of small molecules.[2][3] Ensure high purity to avoid contaminants.
Recommended Stock Concentration 10 mMA 10 mM stock allows for a 1:1000 dilution to a 10 µM working solution, resulting in a final DMSO concentration of 0.1%.
Storage of Stock Solution Aliquoted at -20°C or -80°CAliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation.[8] -80°C is preferred for long-term stability.
Maximum Final DMSO Concentration in Assay < 0.5% (ideally ≤ 0.1% )To minimize solvent-induced cytotoxicity and off-target effects.[6][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Experimental Protocols

This section provides a step-by-step methodology for the preparation of a 10 mM stock solution of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, low-retention filter tips

  • 0.22 µm syringe filter (optional, for sterilization)

Methodology:

  • Determine the Molecular Weight: First, obtain the molecular weight (MW) of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. For the purpose of this protocol, we will assume a hypothetical MW. It is crucial to use the actual molecular weight provided by the supplier.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare a specific volume of a 10 mM stock solution:

    Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    Example Calculation (assuming a hypothetical MW of 225.66 g/mol to make 1 mL of 10 mM stock): Mass (mg) = 10 mM × 1 mL × 225.66 g/mol / 1000 = 2.2566 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL amber or opaque microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one powder directly into the tared tube.

  • Dissolving the Compound:

    • Add the calculated volume of sterile-filtered DMSO to the microcentrifuge tube containing the compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.[9]

    • Visually inspect the solution against a light source to ensure no solid particles remain. If particulates are still visible, brief sonication in a water bath can be employed to aid dissolution.[10]

  • Sterile Filtration (Optional but Recommended):

    • For applications requiring absolute sterility, the stock solution can be filter-sterilized.

    • Aseptically attach a 0.22 µm syringe filter (ensure it is DMSO-compatible, e.g., PTFE) to a sterile syringe.

    • Draw the dissolved compound solution into the syringe.

    • Dispense the solution through the filter into a new sterile, amber or opaque microcentrifuge tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile, amber or opaque microcentrifuge tubes.[8] This minimizes the number of freeze-thaw cycles and protects the compound from light degradation.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer, stability permitting).[2]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM stock solution of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in DMSO

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile, low-retention filter tips

Methodology:

  • Thawing the Stock Solution:

    • Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Dilution to the Final Working Concentration:

    • Prepare the desired working concentration by diluting the stock solution directly into the cell culture medium. It is crucial to add the small volume of the DMSO stock to the larger volume of the aqueous medium and mix immediately to prevent precipitation.[2]

    Example Calculation (to prepare 1 mL of a 10 µM working solution from a 10 mM stock): A 1:1000 dilution is required. Volume of stock = (Final Concentration / Stock Concentration) × Final Volume Volume of stock = (10 µM / 10,000 µM) × 1000 µL = 1 µL

    • Add 999 µL of pre-warmed cell culture medium to a sterile tube.

    • Add 1 µL of the 10 mM stock solution to the medium.

    • Immediately mix thoroughly by gentle vortexing or by pipetting up and down.

  • Vehicle Control Preparation:

    • It is imperative to include a vehicle control in all experiments.

    • Prepare a solution of cell culture medium containing the same final concentration of DMSO as the experimental conditions.

    Example: For a 1:1000 dilution, the final DMSO concentration is 0.1%. The vehicle control would be cell culture medium with 0.1% DMSO.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one for cell culture experiments.

Dissolution_Workflow cluster_prep Stock Solution Preparation (in Laminar Flow Hood) cluster_working Working Solution Preparation cluster_control Vehicle Control weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Add sterile DMSO vortex 3. Vortex/Sonicate to Homogenize dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw dilute 8. Dilute in Culture Medium thaw->dilute Add stock to medium mix 9. Mix Thoroughly dilute->mix apply 10. Apply to Cells mix->apply apply_control Apply to Control Group control_prep Prepare Medium + matching % DMSO control_prep->apply_control

Caption: Workflow for preparing 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one solutions.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your experimental results, incorporate the following self-validating steps into your workflow:

  • Solubility Test: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm that 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one dissolves completely at 10 mM in DMSO.

  • Visual Inspection for Precipitation: After diluting the stock solution into the cell culture medium, visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the working concentration or explore the use of a co-solvent or surfactant (though this can introduce additional variables).

  • Consistent Vehicle Control: Always run a parallel experiment with a vehicle control (cell culture medium containing the same final concentration of DMSO). This allows you to differentiate the effects of the compound from the effects of the solvent.

  • Dose-Response Curve: When first characterizing the biological activity of the compound, perform a dose-response experiment to determine the optimal working concentration and to identify the threshold for any potential cytotoxicity.

Conclusion

The successful use of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in cell-based assays hinges on meticulous preparation of stock and working solutions. By using high-purity, sterile-filtered DMSO as the primary solvent to create a concentrated stock solution, and subsequently diluting this stock to a final working concentration with a minimal percentage of DMSO in the cell culture medium, researchers can ensure the compound's bioavailability and minimize solvent-induced artifacts. Adherence to the protocols and validation steps outlined in this guide will contribute to the generation of accurate, reliable, and reproducible data in your research endeavors.

References

  • Cymeris. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • American Chemical Society. (2025, May 6). Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. Journal of the American Chemical Society. [Link]

  • PMC. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • ResearchGate. (2016, May 19). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • PMC. (2022, March 2). Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]

  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • ACS Publications. (2006, January 24). Pyrazine as a Building Block for Molecular Architectures with Pt II. [Link]

  • DSpace Repository. (n.d.). Publication: Synthesis, Crystal Structure, and Molecular Docking Analysis of 1-(3 Pyrrolidin-2 Insights Into Biological Interactions and Drug Design. [Link]

  • Chemsrc. (2026, March 9). CAS#:1248962-72-2 | 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • PubMed. (n.d.). N2733, 1-[3-(3-pyridyl)-acryloyl]-2-pyrrolidinone hydrochloride inhibits LPS-induced TNF-alpha production and improves survival in endotoxemic mice. [Link]

  • NextSDS. (n.d.). (3R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol — Chemical Substance Information. [Link]

  • ResearchGate. (2025, October 28). (PDF) Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine scaffold is a privileged pharmacophore frequently embedded in modern kinase inhibitors and CNS-active therapeutics[1]. Derivatization of this core often relies on the late-stage functionalization of halogenated precursors. This application note details the mechanistic rationale, optimized conditions, and validated protocols for the Nucleophilic Aromatic Substitution (SNAr) of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one . By leveraging the unique electronic properties of the N-linked lactam and the pyrazine core, researchers can achieve high-yielding, chemoselective substitutions using both traditional polar aprotic and modern green-chemistry methodologies.

Mechanistic Rationale & Substrate Profiling

As a Senior Application Scientist, it is critical to understand why a substrate behaves the way it does before optimizing a reaction. The reactivity of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one is governed by a synergistic combination of electronic and steric effects:

  • Core Electrophilicity: The pyrazine ring is highly electron-deficient. The two electronegative nitrogen atoms drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, priming it for nucleophilic attack. The 3-chloro position is highly activated due to its ortho/para-like relationship to the ring nitrogens.

  • Lactam Electronic Modulation: The pyrrolidin-2-one moiety is attached at the 2-position via its nitrogen atom (N-linked). Because the nitrogen's lone pair is delocalized into the adjacent lactam carbonyl, it cannot donate electron density into the pyrazine ring. Consequently, the lactam acts as a net electron-withdrawing group (EWG) . Literature demonstrates that EWGs at the 2-position of pyrazines strongly stabilize the anionic Meisenheimer intermediate, accelerating nucleophilic attack at the adjacent chlorinated positions[2].

  • Causality of Solvent/Base Selection: SNAr reactions on this scaffold are highly sensitive to solute-solvent interactions. Polar aprotic solvents (e.g., DMSO) are traditionally used because they solvate the base's cation (e.g., Cs⁺), leaving the anion "naked" and highly reactive[2]. Alternatively, using water as a solvent leverages the hydrophobic effect to drive the organic substrate and nucleophile together, while utilizing mild bases like Potassium Fluoride (KF) prevents the undesired hydrolysis of the lactam ring[3].

SNAr_Mechanism Sub 1-(3-Chloropyrazin-2-yl) pyrrolidin-2-one MC Meisenheimer Complex (Anionic Intermediate) Sub->MC Addition (Rate Limiting) Nu Nucleophile (e.g., R-NH2) Nu->MC Prod Substituted Product (1-(3-Nu-pyrazin-2-yl)...) MC->Prod Elimination (Fast) LG Chloride Ion (Leaving Group) MC->LG

Fig 1. Addition-elimination SNAr mechanism via the Meisenheimer complex.

Reaction Optimization & Quantitative Data

The table below summarizes the optimized parameters for substituting the 3-chloro position with various nucleophile classes. Transition-metal-free SNAr often compares favorably to palladium-catalyzed Buchwald-Hartwig aminations for this specific activated scaffold, eliminating heavy-metal waste[3].

Table 1: Representative SNAr Conditions and Quantitative Yields

Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Isolated Yield (%)
Secondary AmineMorpholineH₂OKF10012>85
Primary AmineBenzylamineDMSOCsF75478
AlkoxideSodium MethoxideMeOHNone65292
ThiolateThiophenolDMFK₂CO₃25195

Experimental Workflows & Protocols

Exp_Workflow Step1 1. Substrate Preparation Dissolve in DMSO or H2O Step2 2. Base Addition Add CsF or KF Step1->Step2 Step3 3. Nucleophile Addition Add Amine/Alkoxide Step2->Step3 Step4 4. Thermal Activation Stir at 25-100 °C Step3->Step4 Step5 5. LC-MS Monitoring Check Cl-isotope loss Step4->Step5 Step5->Step4 Incomplete Step6 6. Workup & Extraction Aq. quench, EtOAc Step5->Step6 Complete Step7 7. Product Isolation Flash Chromatography Step6->Step7

Fig 2. Step-by-step experimental workflow for the SNAr reaction.

Protocol A: Green Aqueous Amination (Self-Validating System)

This protocol is ideal for robust secondary amines and prioritizes environmental sustainability by avoiding organic solvents[3].

  • Reagent Assembly: To a 20 mL pressure-rated reaction vial, add 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one (1.0 mmol, 1.0 equiv) and the amine nucleophile (e.g., morpholine, 1.5 mmol, 1.5 equiv).

  • Aqueous Activation: Add an aqueous solution of Potassium Fluoride (KF) (3.0 mmol, 3.0 equiv dissolved in 5 mL deionized water). Rationale: KF enhances amine nucleophilicity via hydrogen bonding without raising the pH to levels that would hydrolyze the pyrrolidin-2-one lactam.

  • Thermal Activation: Seal the vial and heat the biphasic mixture to 100 °C under vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation & Workup: Monitor the reaction visually. As the reaction progresses, the product typically precipitates out of the aqueous phase. Cool the reaction to room temperature.

  • Isolation: If a solid precipitate is present, isolate via vacuum filtration and wash with cold water (2 x 5 mL). If the product forms an oil, extract with isopropyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

Protocol B: Polar Aprotic Substitution (Broad Scope)

This protocol is designed for less reactive or sterically hindered nucleophiles where superior solvation of the Meisenheimer transition state is required[2].

  • Substrate Solvation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one (1.0 mmol, 1.0 equiv) in anhydrous DMSO (3.0 mL).

  • Base & Nucleophile Addition: Add Cesium Fluoride (CsF) (3.0 mmol, 3.0 equiv) followed by the nucleophile (1.1 mmol, 1.1 equiv). Rationale: The large, polarizable cesium cation weakly coordinates with fluoride, leaving the fluoride highly active.

  • Reaction Execution: Stir the reaction mixture at 75 °C for 2–4 hours.

  • Quench & Extraction: Quench the reaction by pouring it into 15 mL of half-saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • DMSO Removal: Wash the combined organic layers with brine (5 x 10 mL) to effectively partition and remove residual DMSO. Dry over MgSO₄, filter, and purify via silica gel flash chromatography.

Troubleshooting & Analytical Validation

To ensure the trustworthiness of your experimental results, integrate the following analytical checkpoints:

  • LC-MS Isotope Tracking: The starting material contains a single chlorine atom, which presents a highly distinct 3:1 isotopic cluster (³⁵Cl / ³⁷Cl) in mass spectrometry. The most reliable self-validating marker for reaction completion is the total disappearance of this isotopic pattern in the product mass envelope.

  • Lactam Hydrolysis Avoidance: If LC-MS indicates an[M+18] side product lacking the chlorine isotope pattern, the pyrrolidin-2-one ring has likely undergone hydrolysis. To troubleshoot, ensure anhydrous conditions in Protocol B, or switch from carbonate/hydroxide bases to strictly fluoride-based activation (CsF or KF)[2],[3].

  • Regiochemical Integrity: Because the substrate only has one leaving group (the 3-chloro position), regioselectivity issues (e.g., attacking the 5- or 6-position) are non-existent unless extreme conditions cause C-H activation or ring-opening.

References

1.[2] Scales, S., Johnson, S., Hu, Q., & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters - ACS Publications. URL:

2.[3] Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem / ResearchGate. URL:

3.[1] National Institutes of Health (NIH) / PMC. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Full Text Repository). URL:

Sources

Application Notes and Protocols: 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazinyl-Pyrrolidinone Scaffold

In the landscape of modern medicinal chemistry, the convergence of privileged scaffolds often leads to the generation of novel molecular entities with significant therapeutic potential. The 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one motif represents a compelling fusion of two such pharmacologically significant heterocycles: the pyrazine and the pyrrolidin-2-one core. The pyrrolidinone ring, a five-membered lactam, is a cornerstone in numerous FDA-approved drugs, prized for its ability to confer favorable physicochemical properties such as enhanced solubility and metabolic stability. Concurrently, the chloropyrazine moiety serves as a versatile synthetic handle, amenable to a wide array of functionalization reactions, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The strategic placement of a chlorine atom on the pyrazine ring provides a reactive site for the introduction of diverse substituents, enabling the exploration of a broad chemical space to optimize biological activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one as a key building block in the discovery of novel heterocyclic drugs. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this promising scaffold.

Synthesis of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one: A Modern Approach via Buchwald-Hartwig Amination

The formation of the C-N bond between the pyrazine ring and the pyrrolidinone nitrogen is a critical step in the synthesis of the title compound. While traditional methods for N-arylation of lactams often require harsh conditions, the Buchwald-Hartwig amination offers a mild and efficient alternative with broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the construction of C-N bonds.[1]

The proposed synthetic route leverages the reactivity of 2,3-dichloropyrazine and pyrrolidin-2-one under palladium catalysis. The choice of a suitable phosphine ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered biaryl phosphine ligands have demonstrated superior performance in the amination of heteroaryl halides.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2,3-Dichloropyrazine 2,3-Dichloropyrazine Reaction_Vessel Buchwald-Hartwig Amination 2,3-Dichloropyrazine->Reaction_Vessel Pyrrolidin-2-one Pyrrolidin-2-one Pyrrolidin-2-one->Reaction_Vessel Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction_Vessel XPhos XPhos XPhos->Reaction_Vessel NaOtBu NaOtBu NaOtBu->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel Target_Compound 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Reaction_Vessel->Target_Compound

Caption: Proposed synthetic workflow for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one.

Detailed Experimental Protocol: Synthesis of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Materials:

  • 2,3-Dichloropyrazine

  • Pyrrolidin-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%).

  • Addition of Reactants: Add 2,3-dichloropyrazine (2.0 mmol, 1.0 equiv), pyrrolidin-2-one (2.4 mmol, 1.2 equiv), and sodium tert-butoxide (2.8 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one as a solid.

Characterization Data (Predicted):

ParameterPredicted Value
Molecular Formula C₈H₈ClN₃O
Molecular Weight 197.62 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.4 (m, 2H, pyrazine-H), 3.8-4.0 (t, 2H, -NCH₂-), 2.6-2.8 (t, 2H, -COCH₂-), 2.1-2.3 (p, 2H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃, 101 MHz) δ 175.0 (C=O), 145.0, 142.0, 140.0, 138.0 (pyrazine-C), 48.0 (-NCH₂-), 32.0 (-COCH₂-), 18.0 (-CH₂CH₂CH₂-)
Mass Spectrometry (ESI+) m/z 198.04 [M+H]⁺

Applications in Heterocyclic Drug Discovery: A Gateway to Novel Bioactive Scaffolds

The 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one scaffold is a versatile intermediate for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The reactive chlorine atom on the pyrazine ring is the key to unlocking this potential, allowing for the introduction of various functionalities through nucleophilic substitution or cross-coupling reactions.

G cluster_reactions Key Derivatization Reactions cluster_products Potential Bioactive Scaffolds cluster_applications Therapeutic Areas Start 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (Alcohols, Thiols) Start->SNAr Aryl Aryl-Substituted Pyrazinyl-Pyrrolidinones Suzuki->Aryl Amino Amino-Substituted Pyrazinyl-Pyrrolidinones Buchwald->Amino EtherThioether Ether/Thioether-Linked Pyrazinyl-Pyrrolidinones SNAr->EtherThioether Kinase Kinase Inhibitors (Oncology) Aryl->Kinase GPCR GPCR Modulators (CNS Disorders) Amino->GPCR Antimicrobial Antimicrobial Agents EtherThioether->Antimicrobial

Caption: Derivatization pathways and potential applications of the title compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Analogs

Rationale: The introduction of aryl or heteroaryl moieties at the 3-position of the pyrazine ring can significantly impact the biological activity of the molecule. This modification is often explored in the development of kinase inhibitors, where the appended aryl group can interact with specific residues in the ATP-binding pocket of the enzyme.

Materials:

  • 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent mixture)

Procedure:

  • Reaction Setup: In a microwave vial, combine 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

EntryArylboronic AcidProductPotential Target Class
14-Methoxyphenylboronic acid1-(3-(4-Methoxyphenyl)pyrazin-2-yl)pyrrolidin-2-oneKinase Inhibitors
2Pyridine-3-boronic acid1-(3-(Pyridin-3-yl)pyrazin-2-yl)pyrrolidin-2-oneGPCR Modulators
3Thiophene-2-boronic acid1-(3-(Thiophen-2-yl)pyrazin-2-yl)pyrrolidin-2-oneAntimicrobial Agents
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Analogs

Rationale: The introduction of an amino group at the 3-position of the pyrazine ring can serve as a key hydrogen bond donor or acceptor, crucial for target engagement. This functionalization is prevalent in compounds targeting G-protein coupled receptors (GPCRs) and other protein-protein interactions.

Materials:

  • 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

  • Primary or secondary amine (e.g., morpholine)

  • Pd₂(dba)₃

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and LiHMDS (1.2 mmol, 1.2 equiv).

  • Addition of Reactants: Add a solution of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (1.0 mmol, 1.0 equiv) and the desired amine (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).

  • Reaction Conditions: Seal the vial and stir the mixture at 80 °C for 16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion and Future Outlook

1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one is a strategically designed building block that holds considerable promise for the discovery of novel heterocyclic drug candidates. Its synthesis via robust and scalable methods like the Buchwald-Hartwig amination makes it readily accessible for library synthesis. The reactive chloro-substituent provides a versatile handle for the introduction of a wide range of chemical diversity, enabling the fine-tuning of pharmacological properties. The exploration of derivatives of this scaffold is anticipated to yield novel compounds with potential applications in oncology, central nervous system disorders, and infectious diseases. The protocols and application notes provided herein offer a solid starting point for researchers to unlock the full potential of this exciting molecular framework.

References

  • Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(16), 7717-7724. Available at: [Link]

  • Boselli, M. F., et al. (2025). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. Available at: [Link]

  • Lee, I. H., & Miller, M. J. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Future medicinal chemistry, 2(5), 757–778. Available at: [Link]

  • Wang, Y., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Chaturvedi, D., et al. (2017). An efficient method for the synthesis of substituted N-aryl lactams. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Catalytic Amination of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminopyrazines in Medicinal Chemistry

The pyrazine scaffold is a privileged heterocycle in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of an amino group to the pyrazine ring, particularly in the presence of other functional moieties like the pyrrolidin-2-one, can significantly modulate a molecule's pharmacological profile. 1-(3-Aminopyrazin-2-YL)pyrrolidin-2-one and its derivatives are of considerable interest as potential kinase inhibitors and for other therapeutic applications. The chlorine atom on the pyrazine ring of the precursor, 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, provides a reactive handle for the introduction of various amino groups through catalytic C-N cross-coupling reactions. This document provides detailed protocols and scientific rationale for achieving this transformation using modern catalytic systems.

Synthesis of the Starting Material: 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

The synthesis of the starting material can be achieved through a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type N-arylation of pyrrolidin-2-one with 2,3-dichloropyrazine. Given the electron-deficient nature of the pyrazine ring, the chlorine atom at the 2-position is susceptible to nucleophilic attack.

Protocol: Synthesis of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Materials:

  • 2,3-Dichloropyrazine

  • Pyrrolidin-2-one

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Copper(I) iodide (CuI) (for Ullmann-type reaction)

  • L-proline or other suitable ligand (for Ullmann-type reaction)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (Ullmann-type N-Arylation):

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add pyrrolidin-2-one (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous DMF or DMSO.

  • Add 2,3-dichloropyrazine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one.

Catalytic Amination Protocols

The amination of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one can be effectively achieved using palladium, nickel, or copper-based catalytic systems. The choice of catalyst will depend on the nature of the amine to be coupled, cost considerations, and functional group tolerance.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] For an electron-deficient heteroaryl chloride, a highly active catalyst system is required to overcome the challenging oxidative addition step.[3]

Rationale for Reagent Selection:

  • Palladium Precatalyst: A pre-formed palladium(II) precatalyst, such as [Pd(IPr*)(cinnamyl)Cl], is often preferred as it readily forms the active Pd(0) species in situ, leading to more reproducible results compared to using Pd(OAc)₂ or Pd₂(dba)₃ directly.[4]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the aryl chloride to the palladium center and facilitating the reductive elimination of the aminated product.[4] Ligands like RuPhos or BrettPhos are excellent candidates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane are typically used.[3]

Detailed Experimental Protocol:

Materials:

  • 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or a suitable palladium precatalyst

  • RuPhos or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube.

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (2 mol %) and RuPhos (4 mol %) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aminated product.

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)(Cl)L_n Pd0->PdII Ar-Cl OxAdd Oxidative Addition (Aryl-Cl) AmineComplex [Ar-Pd(II)(NHR'R'')L_n]Cl PdII->AmineComplex HNR'R'' LigandEx Ligand Exchange (Amine) AmidoComplex Ar-Pd(II)(NR'R'')L_n AmineComplex->AmidoComplex - HCl Deprotonation Deprotonation (Base) AmidoComplex->Pd0 Ar-NR'R'' Product Ar-NR'R'' AmidoComplex->Product RedElim Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Nickel-Catalyzed Amination

Nickel catalysis offers a more cost-effective alternative to palladium for C-N cross-coupling reactions.[5] Nickel catalysts can be particularly effective for the amination of electron-deficient heteroaryl chlorides.[6][7]

Rationale for Reagent Selection:

  • Nickel Source: A simple, air-stable nickel(II) salt like NiCl₂ or a precatalyst like NiCl₂(DME) can be used.[5]

  • Ligand: Similar to palladium catalysis, bulky, electron-rich phosphine ligands are often required. Alternatively, N-heterocyclic carbene (NHC) ligands can also be very effective.[8]

  • Base: A strong base such as NaOtBu or K₃PO₄ is typically employed.

  • Solvent: Solvents like 2-methyl-THF, toluene, or dioxane are suitable.[5]

Detailed Experimental Protocol:

Materials:

  • 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

  • Amine (primary or secondary)

  • NiCl₂(DME)

  • IMes·HCl (NHC precatalyst) or a suitable phosphine ligand

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 2-methyl-THF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add NiCl₂(DME) (5 mol %) and the NHC precatalyst or phosphine ligand (10 mol %) to an oven-dried Schlenk tube.

  • Add anhydrous 2-methyl-THF and stir for 10 minutes.

  • Add 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (1.0 equivalent), the amine (1.5 equivalents), and KOtBu (2.0 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-36 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Copper-Catalyzed Ullmann-Goldberg Amination

The Ullmann-Goldberg reaction is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[9] Copper is a more abundant and less expensive metal than palladium.

Rationale for Reagent Selection:

  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective copper source.

  • Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or amino acid-based ligands can significantly accelerate the reaction.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient.

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally used.

Detailed Experimental Protocol:

Materials:

  • 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add CuI (10 mol %), 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (1.0 equivalent), the amine (2.0 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF and then DMEDA (20 mol %).

  • Seal the tube and heat the mixture to 110-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Nickel-CatalyzedCopper-Catalyzed (Ullmann-Goldberg)
Catalyst Pd₂(dba)₃ / LigandNiCl₂(DME) / LigandCuI / Ligand
Ligand RuPhos, BrettPhos, etc.NHC or PhosphineDMEDA, Amino Acids
Base NaOtBu, LHMDSKOtBu, K₃PO₄Cs₂CO₃, K₂CO₃
Solvent Toluene, 1,4-Dioxane2-Methyl-THF, TolueneDMF, DMSO
Temperature 80-110 °C100-120 °C110-140 °C
Reaction Time 4-24 hours12-36 hours24-48 hours

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality, active (pre)catalyst and strictly inert conditions, as oxygen can deactivate the catalyst.[3]

    • Improper Ligand Choice: The ligand is critical. Screen a variety of bulky, electron-rich ligands.[3]

    • Insufficient Base Strength: For less acidic amines, a stronger base may be required.

    • Low Temperature: The oxidative addition of aryl chlorides can be slow and may require higher temperatures.[3]

  • Side Reactions (e.g., Hydrodehalogenation):

    • This side reaction, where the chlorine is replaced by hydrogen, can compete with amination. It can be more prevalent if the reductive elimination step is slow.[3]

    • Mitigation: Try a different ligand or catalyst system. Sometimes, lowering the reaction temperature can disfavor this pathway.

Overall Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_amination Catalytic Amination Start_Reactants 2,3-Dichloropyrazine + Pyrrolidin-2-one N_Arylation N-Arylation Reaction (e.g., Ullmann Coupling) Start_Reactants->N_Arylation Start_Purification Purification (Column Chromatography) N_Arylation->Start_Purification Starting_Material 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Start_Purification->Starting_Material Reactants Starting Material + Amine Starting_Material->Reactants Catalysis Catalytic C-N Coupling (Pd, Ni, or Cu) Reactants->Catalysis Workup Reaction Workup (Quenching, Extraction) Catalysis->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product 1-(3-Aminopyrazin-2-YL)pyrrolidin-2-one Derivative Purification->Final_Product

Sources

Reagents for the functionalization of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Functionalization of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one: Reagents, Mechanisms, and Protocols

As a Senior Application Scientist, I have designed this technical guide to address the specific reactivity profile of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (CAS: 720692-53-5). This bifunctional scaffold is highly valued in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The molecule features a rigidifying pyrrolidin-2-one lactam ring and an electron-deficient pyrazine core. The primary synthetic handle is the C-Cl bond at the 3-position, which is highly activated for both Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling.

Electronic Rationale and Reactivity Profiling

Understanding the causality behind reagent selection requires analyzing the electronic landscape of the substrate. The pyrazine ring is a strongly π -deficient heterocycle. The two nitrogen atoms exert powerful inductive and mesomeric electron-withdrawing effects, depleting electron density from the carbon atoms.

Furthermore, the pyrrolidin-2-one group at the 2-position is an amide. Through its carbonyl group, it acts as an additional electron-withdrawing substituent, further activating the adjacent 3-chloro position. This unique electronic environment lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring, making the C-Cl bond exceptionally susceptible to:

  • Direct nucleophilic attack (S_NAr) via a stabilized Meisenheimer complex.

  • Oxidative addition by low-valent transition metals (e.g., Pd(0)) for cross-coupling reactions [1, 2].

Pathway A 1-(3-Chloropyrazin-2-yl) pyrrolidin-2-one B SNAr (Amines/Alkoxides) A->B Nucleophiles, Heat C Suzuki-Miyaura (Aryl Boronic Acids) A->C Pd(0), Ar-B(OH)2, Base D Buchwald-Hartwig (Hindered Amines) A->D Pd(0), Amines, Base

Divergent functionalization pathways for 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one.

Nucleophilic Aromatic Substitution (S_NAr)

For primary amines, secondary amines, and alkoxides, S_NAr is the most atom-economical approach. The reaction is driven by the thermodynamic stability of the resulting functionalized pyrazine.

Causality of Reagent Choice: We utilize N,N-Diisopropylethylamine (DIPEA) as the base for aminations. DIPEA is non-nucleophilic due to steric hindrance, preventing unwanted side reactions with the chloropyrazine, while effectively scavenging the HCl byproduct to drive the reaction forward. For weaker nucleophiles like alcohols, a stronger base such as Sodium Hydride (NaH) is required to generate the highly nucleophilic alkoxide prior to addition.

Protocol A: S_NAr Amination

Self-Validating System: Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster characteristic of a single chlorine atom (M and M+2 peaks). Successful conversion is definitively confirmed by the complete disappearance of this isotopic signature and the emergence of the product mass.

  • Preparation: In an oven-dried 20 mL vial, dissolve 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (1.0 equiv, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Seal the vial and heat to 100 °C in an oil bath for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with water (3 x 10 mL) and brine to remove the NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient).

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura

When C-C bond formation is required (e.g., attaching an aryl or heteroaryl group to the 3-position), the Suzuki-Miyaura cross-coupling is the premier method. Chloropyrazines have historically been challenging substrates due to potential catalyst poisoning by the basic nitrogen atoms, but modern palladium catalysts have overcome this[1, 3].

Causality of Reagent Choice: We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a large bite angle, which sterically accelerates the reductive elimination step—often the bottleneck in pyrazine couplings. A biphasic solvent system of 1,4-Dioxane and aqueous Na₂CO₃ is used because the water dissolves the inorganic base, facilitating the formation of the reactive boronate complex essential for transmetalation.

CatalyticCycle Pd Pd(0) Catalyst OA Oxidative Addition Pd(II) Complex Pd->OA + Chloropyrazine TM Transmetalation Pd(II)-Aryl Complex OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Product TM->RE RE->Pd - Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for chloropyrazines.

Protocol B: Suzuki-Miyaura Arylation
  • Preparation: To a Schlenk flask, add 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) and a degassed 2.0 M aqueous solution of Na₂CO₃ (2.0 mL, 4.0 equiv).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. The color will typically shift from red/orange to a dark brown/black as the reaction progresses.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summarization

To streamline experimental design, the following table summarizes the optimized parameters for the functionalization of the 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one scaffold based on the desired bond formation.

Reaction TypeTarget BondCatalyst SystemBaseSolventTemp (°C)Typical Yield
S_NAr (Amination) C-NNoneDIPEANMP100-12075-90%
S_NAr (Etherification) C-ONoneNaH or Cs₂CO₃DMF80-10060-85%
Suzuki-Miyaura C-CPd(dppf)Cl₂Na₂CO₃ (aq)1,4-Dioxane90-10080-95%
Buchwald-Hartwig C-NPd₂(dba)₃ / XPhosCs₂CO₃Toluene100-11065-85%

Note: Buchwald-Hartwig conditions are reserved for sterically hindered anilines or amides that fail to react under standard S_NAr conditions. The use of XPhos prevents catalyst deactivation by the strongly coordinating pyrazine nitrogens.

References

  • Title: Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Title: Palladium-catalyzed Cross-coupling Reactions of Chloropyrazines with Aromatic Heterocycles.
  • Title: Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is an excellent choice for a wide range of organic molecules, including heterocyclic compounds like 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. However, various factors can influence its effectiveness, leading to issues such as incomplete dissolution, precipitation, or compound degradation. This resource provides a structured, in-depth approach to troubleshooting these problems, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in achieving complete dissolution is a common issue. Here are the primary steps to address this:

  • Ensure Complete Dryness: 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, like many organic compounds, should be completely dry. Residual solvents from synthesis or purification can interfere with dissolution.

  • Use High-Purity, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of lipophilic compounds.[1][3] Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed bottle.

  • Mechanical Agitation: Simple vortexing is often sufficient. Ensure vigorous mixing to break up any solid aggregates and increase the surface area for solvation.[4]

  • Sonication: If vortexing is insufficient, sonication in a water bath can provide the necessary energy to overcome intermolecular forces in the solid state and facilitate dissolution.[4][5]

  • Gentle Warming: Cautious warming of the solution in a water bath (e.g., to 37°C) can increase the kinetic energy of the system and improve solubility.[1][4] However, be mindful of the compound's thermal stability, as excessive heat can lead to degradation.[4][6]

Q2: My 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one dissolved initially, but now I see precipitation in my DMSO stock solution. What is happening?

A2: This phenomenon, known as precipitation upon storage, can be attributed to several factors:

  • Moisture Absorption: As mentioned, DMSO's hygroscopic nature is a primary culprit.[1][2] Over time, especially with repeated opening and closing of the stock vial, the DMSO will absorb atmospheric moisture, altering its solvent properties and reducing its capacity to keep the compound in solution.[3]

  • Supersaturation: It's possible to create a supersaturated solution, especially if warming was used for initial dissolution. Upon cooling to room temperature or during freeze-thaw cycles, the solution becomes thermodynamically unstable, leading to precipitation.[3][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[3][8] It is highly recommended to aliquot your stock solution into single-use volumes to minimize this effect.[4][8]

Q3: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A3: This is a classic issue when transitioning from a highly effective organic solvent to an aqueous environment. The significant change in polarity is the primary driver for precipitation.[9][10]

  • Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into the aqueous medium.[10][11]

  • Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[9][12] Maintaining the highest tolerable DMSO concentration can help keep the compound in solution.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.[4][9]

  • Use of Solubility Enhancers: For cell-based assays, the presence of serum proteins like albumin in the culture medium can help to bind the compound and maintain its solubility.[9] In some cases, the use of cyclodextrins may also be considered to encapsulate hydrophobic compounds and increase their aqueous solubility.[9]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Initial Dissolution Failure

If you are unable to dissolve 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in DMSO from the outset, follow this systematic workflow:

start Start: Incomplete Dissolution check_purity Verify Compound Purity and Dryness start->check_purity use_anhydrous Use Fresh, Anhydrous DMSO check_purity->use_anhydrous vortex Vortex Vigorously use_anhydrous->vortex sonicate Sonicate in Water Bath (15-30 min) vortex->sonicate Still Insoluble success Success: Clear Solution vortex->success Dissolved warm Gentle Warming (37°C, 10-15 min) sonicate->warm Still Insoluble sonicate->success Dissolved reassess Re-evaluate Concentration warm->reassess Still Insoluble warm->success Dissolved fail Consider Alternative Solvent reassess->fail

Caption: Workflow for troubleshooting initial dissolution.

Guide 2: Investigating and Resolving Precipitation in DMSO Stock

Precipitation in a previously clear stock solution requires a different diagnostic approach.

Observation Potential Cause Recommended Action
Precipitate forms after storage at room temperature. Moisture absorption from the atmosphere.[1]Discard the stock and prepare a fresh one using anhydrous DMSO. Aliquot into single-use vials and store properly.
Precipitate appears after a freeze-thaw cycle. Supersaturation and/or moisture contamination.[3][8]Attempt to redissolve by gentle warming and sonication.[13] If successful, use the solution immediately. For future stocks, aliquot to avoid repeated freeze-thaw cycles.[4]
A fine, crystalline solid appears over time. The compound may exist in different polymorphic forms, with a less soluble, more stable form crystallizing out.[3]Prepare fresh solutions for each experiment. Consider if a lower stock concentration would be more stable.

Advanced Considerations

Potential for Compound Degradation
  • Thermal Stability: DMSO itself is stable at temperatures below 150°C.[6][15] However, the presence of acids, bases, or certain metal salts can catalyze its decomposition at lower temperatures.[16][17] It is crucial to be aware of any potential contaminants in your compound sample.

  • Stability Assessment: To ensure the integrity of your stock solution over time, a stability study is recommended.[18] This can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the purity and concentration of the compound at various time points.[18][19]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Calculate Required Mass: Determine the mass of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one needed to prepare the desired volume of a 10 mM stock solution.

  • Weigh Compound: Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial.

  • Add Anhydrous DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[10]

  • Dissolve: Vortex the vial vigorously for 1-2 minutes.[4] If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.[4][5]

  • Gentle Warming (Optional): If necessary, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[1][4]

  • Visual Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.

  • Aliquoting and Storage: For long-term storage, aliquot the stock solution into single-use, tightly sealed vials to minimize exposure to air and moisture, and to avoid freeze-thaw cycles.[4][8] Store at -20°C or -80°C.[8]

Protocol 2: Stability Assessment by HPLC

  • Prepare Time 0 Sample: Prepare a fresh stock solution of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in anhydrous DMSO as described above.[18]

  • Initial Analysis: Immediately analyze an aliquot of this fresh stock solution (Time 0) by HPLC to determine the initial peak area and purity.[18]

  • Storage: Aliquot the remaining stock solution and store under the desired conditions (e.g., -20°C, room temperature).[18]

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), thaw one aliquot and analyze it using the same HPLC method.[18]

  • Data Analysis: Compare the peak area and purity of the compound at each time point to the Time 0 sample to determine the percentage of compound remaining.[18]

prep_stock Prepare Fresh Stock in Anhydrous DMSO time_0 Analyze Time 0 Sample (HPLC/NMR) prep_stock->time_0 aliquot Aliquot and Store at Desired Temperature time_0->aliquot time_x Analyze at Subsequent Time Points aliquot->time_x compare Compare Data to Time 0 time_x->compare stability Determine Compound Stability Profile compare->stability

Caption: Workflow for assessing compound stability in DMSO.

By following these guidelines and understanding the underlying chemical principles, researchers can effectively troubleshoot and overcome solubility issues with 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR.
  • BenchChem. (2025).
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Allan Chemical Corporation. (2025).
  • gChem. (n.d.). DMSO Physical Properties.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • RSC Publishing. (2024). Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(III) halides.
  • Baros. (2025). Dimethyl sulfoxide, properties, uses and safety protection.
  • Global-Chemicals. (2025). Dimethyl Sulfoxide (DMSO)
  • BenchChem. (n.d.). Technical Support Center: Compound Stability and Handling.
  • BenchChem. (2025). An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide | Request PDF.
  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
  • Cambridge Isotope Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Sigma-Aldrich. (n.d.).
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • Ziath. (2006).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • ResearchGate. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2....
  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • PubChem. (n.d.). 1-[3-(3-Chlorophenoxy)propyl]pyrrolidin-2-one.
  • Chemsrc. (2026). CAS#:1248962-72-2 | 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine.
  • ResearchGate. (n.d.).
  • NextSDS. (n.d.). 1-(3-Chlorophenyl)
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Solubility issues of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO.
  • BenchChem. (n.d.). Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.
  • ResearchGate. (2018). Solubility of drug in DMSO?.

Sources

Technical Support Center: Optimizing Purification of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one using flash column chromatography. The information herein is designed to be a practical resource for optimizing separation efficiency, maximizing yield, and ensuring the high purity of the final compound.

I. Troubleshooting Guide

This section addresses common issues encountered during the flash column chromatography of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in a question-and-answer format.

Question: My primary challenge is poor separation between my target compound and a closely-eluting impurity. How can I improve the resolution?

Answer: Poor resolution is a frequent challenge, particularly with structurally similar impurities. Here is a systematic approach to enhancing separation:

  • Mobile Phase Optimization: The composition of your mobile phase is the most critical factor. The goal is to find a solvent system that provides a significant difference in the retention factors (Rf) of your target compound and the impurity.

    • Initial Solvent Screening: Begin with Thin Layer Chromatography (TLC) to rapidly screen various solvent systems. A good starting point for many pyrazine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] For more polar compounds, a dichloromethane (DCM) and methanol (MeOH) system can be effective.

    • Fine-Tuning Polarity: If your compound and the impurity are moving too quickly up the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Conversely, if they are retained too strongly at the baseline (low Rf), increase the polarity (e.g., increase the ethyl acetate concentration). Aim for an Rf value between 0.15 and 0.35 for your target compound to ensure good separation on the column.

    • Gradient Elution: For difficult separations, a gradient elution is highly recommended.[1] Start with a low polarity mobile phase and gradually increase the concentration of the more polar solvent over the course of the run. This will allow for the elution of less polar impurities first, followed by your target compound, and finally, the more polar impurities. A shallow gradient often provides the best resolution.

  • Stationary Phase Considerations:

    • Standard Silica Gel: Most purifications of pyrazine derivatives are successful with standard silica gel.

    • High-Performance Silica: For particularly challenging separations, consider using a higher surface area silica gel (>700 m²/g).[1] This can significantly improve resolution for closely related compounds.[1]

  • Loading Technique:

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, dry loading is the preferred method. Dissolve your compound in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to a free-flowing powder. This powder can then be loaded directly onto the column. Dry loading often leads to sharper bands and better separation.

Question: I am experiencing a low yield of my purified compound. What are the potential causes and how can I mitigate this?

Answer: Low recovery can be attributed to several factors. Consider the following troubleshooting steps:

  • Compound Degradation on Silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Neutralization: If you suspect your compound is acid-sensitive, you can neutralize the silica gel. This can be done by preparing your mobile phase with a small amount of a basic additive, such as 0.1-1% triethylamine.

    • Alternative Stationary Phases: For highly acid-sensitive compounds, consider using an alternative stationary phase like neutral or basic alumina.

  • Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel.

    • Increase Mobile Phase Polarity: Try a more polar solvent system, such as a gradient of methanol in dichloromethane.

    • Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase like water and acetonitrile or methanol may be a more suitable approach.

  • Improper Fraction Collection:

    • Monitor Elution Closely: Use TLC to analyze the fractions as they are collected to ensure you are not discarding fractions containing your product.

    • UV Detection: If your flash chromatography system has a UV detector, ensure the wavelength is set appropriately to detect your compound.

Question: My compound is eluting as a broad or tailing peak. What is causing this and how can I achieve sharper peaks?

Answer: Peak broadening or tailing can compromise both purity and yield. Here are the common causes and solutions:

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor peak shape.

    • Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel in the column for preparative separations.

    • Solubility: Ensure your sample is fully dissolved before loading. If using liquid loading, use the smallest possible volume of a strong solvent.

  • Poor Sample Solubility in Mobile Phase: If your compound is not very soluble in the mobile phase, it can lead to tailing.

    • Dry Loading: As mentioned previously, dry loading can significantly improve peak shape for compounds with limited solubility in the eluent.

    • Stronger Injection Solvent: If liquid loading, dissolving the sample in a slightly stronger solvent than the initial mobile phase can help, but use a minimal volume to avoid disrupting the separation at the top of the column.

  • Channeling in the Column: An improperly packed column can lead to uneven solvent flow and peak broadening.

    • Proper Packing: Ensure the silica gel is packed uniformly without any air gaps or cracks.

Troubleshooting Summary Table

IssueProbable CauseRecommended Solution
Poor Separation - Inappropriate mobile phase polarity- Structurally similar impurities- Optimize mobile phase using TLC- Employ a shallow gradient elution- Consider high-performance silica gel[1]
Low Yield - Compound degradation on acidic silica- Irreversible adsorption to the column- Incomplete elution- Add a basic modifier (e.g., triethylamine) to the eluent- Use a more polar mobile phase- Consider an alternative stationary phase (e.g., alumina)
Broad/Tailing Peaks - Column overloading- Poor sample solubility in the mobile phase- Improperly packed column- Reduce the sample load- Use dry loading technique- Ensure the column is packed uniformly
Compound Crashing on Column - Sample is not soluble in the mobile phase- Use dry loading- Employ a stronger solvent for sample dissolution and liquid load a minimal volume

Troubleshooting Workflow for Mobile Phase Optimization

mobile_phase_optimization start Start: Crude Sample with Impurities tlc Run TLC with Hexane/Ethyl Acetate (e.g., 7:3) start->tlc evaluate_rf Evaluate Rf of Target Compound tlc->evaluate_rf high_rf Rf > 0.4 (Too High) evaluate_rf->high_rf High low_rf Rf < 0.15 (Too Low) evaluate_rf->low_rf Low good_rf 0.15 < Rf < 0.35 (Optimal) evaluate_rf->good_rf Good decrease_polarity Decrease Polarity (Increase Hexane %) high_rf->decrease_polarity increase_polarity Increase Polarity (Increase Ethyl Acetate %) low_rf->increase_polarity check_separation Check Separation from Impurities good_rf->check_separation decrease_polarity->tlc increase_polarity->tlc poor_separation Poor Separation check_separation->poor_separation No good_separation Good Separation check_separation->good_separation Yes try_new_system Try Different Solvent System (e.g., DCM/Methanol) poor_separation->try_new_system run_column Proceed to Flash Column Chromatography good_separation->run_column try_new_system->tlc

Caption: Decision-making workflow for mobile phase optimization using TLC.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, and what are the expected impurities?

A1: A probable synthesis involves the nucleophilic aromatic substitution of 2,3-dichloropyrazine with 2-pyrrolidinone. Potential impurities to consider during purification include:

  • Unreacted Starting Materials: 2,3-dichloropyrazine and 2-pyrrolidinone.

  • Positional Isomer: 1-(2-Chloropyrazin-3-YL)pyrrolidin-2-one, if the substitution is not completely regioselective.

  • Disubstituted Product: A product where both chlorine atoms on the pyrazine ring have been substituted by 2-pyrrolidinone.

  • Hydrolysis Products: If water is present, hydrolysis of the chloropyrazine starting material can occur.

Q2: What is a good starting solvent system for the TLC and flash chromatography of this compound?

A2: Based on the structures of similar pyrazine and pyrrolidinone derivatives, a good starting point for TLC analysis would be a 7:3 or 1:1 mixture of hexane and ethyl acetate.[2] For the flash column, a gradient elution starting from a less polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing to a more polar mixture (e.g., 1:1 hexane/ethyl acetate) is a robust strategy. If the compound shows higher polarity, a system of dichloromethane (DCM) and methanol (MeOH), starting with a low percentage of MeOH and increasing, would be a suitable alternative.

Q3: How do I choose between liquid and dry loading for my sample?

A3: The choice depends on the solubility of your crude product.

  • Liquid Loading: This is suitable if your compound is readily soluble in the initial mobile phase. Dissolve the sample in a minimal amount of the starting eluent and inject it onto the column.

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you need to use a strong solvent to dissolve it. Adsorbing the sample onto silica gel and loading it as a dry powder prevents issues with solvent effects and often results in better peak shape and resolution.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option, especially if the compound or impurities are highly polar and not well-retained on normal-phase silica. A typical reversed-phase system would use a C18-bonded silica column with a mobile phase gradient of water and methanol or acetonitrile.

III. Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one.

1. Preparation of the Crude Sample:

  • After the reaction work-up, dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.

2. TLC Method Development:

  • Spot the crude sample on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with varying polarities (e.g., 9:1, 4:1, 1:1 hexane/ethyl acetate).

  • Visualize the spots under UV light.

  • The optimal mobile phase for the column will be slightly less polar than the one that gives your target compound an Rf of 0.2-0.3.

3. Column Packing:

  • Select an appropriately sized flash column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and uniform bed.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add the dry sample onto the top of the packed silica gel bed.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial, low-polarity mobile phase.

  • If using a gradient, gradually increase the percentage of the more polar solvent.

  • Collect fractions in separate test tubes.

  • Monitor the elution of the compound using TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent by rotary evaporation to yield the purified 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one.

Purification Workflow Diagram

purification_workflow start Crude Reaction Mixture tlc_dev TLC Method Development (e.g., Hexane/EtOAc) start->tlc_dev column_prep Prepare and Pack Silica Gel Column tlc_dev->column_prep sample_load Sample Loading (Dry Loading Recommended) column_prep->sample_load elution Gradient Elution sample_load->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporation Solvent Evaporation combine_pure->evaporation end_product Purified Product evaporation->end_product

Caption: Overall workflow for the purification of the target compound.

IV. References

  • Biotage. Improving Flash Purification of Chemically Related Pyrazines.[Link]

  • Cheméo. Chemical Properties of Chloropyrazine (CAS 14508-49-7).[Link]

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.[Link]

Sources

Technical Support Center: Resolving Co-elution in 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution problems, a common challenge when dealing with structurally similar compounds or complex matrices.

Troubleshooting Guide: From Symptom to Solution

Co-elution, the failure to separate two or more compounds in a chromatographic system, can compromise accurate quantification and identification.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My primary peak for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one has a shoulder or is split. What is the likely cause and how do I fix it?

A peak shoulder or split is a strong indicator of co-elution with an impurity or a related compound.[1][3] The primary goal is to alter the selectivity of your chromatographic method to resolve the two compounds.

Initial Diagnostic Steps:
  • Confirm Peak Purity with MS: Examine the mass spectra across the entire peak. If the spectra change from the leading edge to the tailing edge, co-elution is highly likely.[1]

  • Evaluate Retention Factor (k'): If the peak of interest is eluting very early (low k'), there is insufficient interaction with the stationary phase, leading to poor separation.[1]

Systematic Troubleshooting Protocol:

If co-elution is confirmed, follow this tiered approach, making one change at a time to isolate the effective parameter.[4]

Tier 1: Mobile Phase Modification

This is often the most effective and straightforward approach to manipulate selectivity.[5][6]

  • Protocol 1: Adjusting Mobile Phase pH

    The ionization state of your analyte and any co-eluting species can dramatically alter their retention.[7] For ionizable compounds, setting the mobile phase pH at least 2 units away from the analyte's pKa is recommended for robust retention.[8]

    • Determine the pKa of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one and the suspected co-eluting compound, if known.

    • Prepare a series of mobile phases with varying pH values (e.g., pH 3, 5, 7, 9) using MS-compatible buffers like ammonium formate or ammonium acetate.[8]

    • Inject the sample with each mobile phase and observe the changes in peak shape and resolution. Significant shifts in selectivity are often observed with pH changes.[9]

  • Protocol 2: Modifying Organic Solvent Composition

    Changing the organic modifier can alter the separation selectivity.[5]

    • If your current method uses acetonitrile, prepare a mobile phase substituting it with methanol at a concentration that gives a similar elution strength.

    • Run a gradient from 5% to 95% of the new organic solvent to observe changes in elution order and resolution.

Tier 2: Stationary Phase and Temperature Adjustments

If mobile phase modifications are insufficient, changing the column chemistry or temperature can provide the necessary selectivity.[4][5]

  • Protocol 3: Exploring Alternative Stationary Phases

    The choice of stationary phase is a powerful tool for resolving co-eluting peaks.[5][6]

    • If using a standard C18 column, consider a column with a different selectivity. For a polar compound like 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, a polar-endcapped C18 or a phenyl-hexyl column can offer different interactions.

    • For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[10]

  • Protocol 4: Adjusting Column Temperature

    Temperature can influence selectivity and peak shape.[4]

    • Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C).

    • Monitor the resolution between the co-eluting peaks. Be aware that higher temperatures can sometimes decrease resolution but will shorten analysis time.[4]

Q2: I'm observing poor peak shape (tailing or fronting) for my analyte. Could this be related to co-elution?

Poor peak shape can be a symptom of several issues, including co-elution, but it can also indicate other problems.[3][11]

Troubleshooting Poor Peak Shape:
  • Check for Column Overload: Inject a dilution series of your sample. If the peak shape improves at lower concentrations, you are likely overloading the column.[3]

  • Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes mitigate this.[3]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[3]

If these steps do not resolve the issue, it is possible that a closely co-eluting compound is distorting the peak shape, and you should proceed with the troubleshooting steps outlined in Q1.

Frequently Asked Questions (FAQs)

General Method Development

Q3: What are the recommended starting conditions for LC-MS analysis of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one?

Given the polar nature of the pyrazinone and pyrrolidinone moieties, a reversed-phase method on a C18 column is a good starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common strong solvent in reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA good starting gradient to determine the elution profile.[12]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CA stable starting temperature.[12]
Injection Vol. 2 µLA small injection volume to minimize solvent effects.
MS Ionization Electrospray Ionization (ESI), Positive ModeCommon for nitrogen-containing heterocyclic compounds.[13]

Q4: My compound is not well-retained on a C18 column. What are my options?

Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[14][15]

  • Increase Aqueous Content: Reduce the initial percentage of organic solvent in your gradient.[6]

  • Use a Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Consider HILIC: This technique uses a polar stationary phase and a high organic mobile phase to retain and separate very polar compounds.[10]

  • Ion-Pairing Chromatography: This can enhance the retention of polar compounds, but the reagents are often not MS-friendly and can be difficult to work with.[15][16]

Mass Spectrometry

Q5: How can I use the mass spectrometer to help resolve co-elution?

While the MS detector cannot physically separate co-eluting compounds, it can often differentiate them.

  • Extracted Ion Chromatograms (XICs): If the co-eluting compounds have different masses, you can plot XICs for their respective m/z values to visualize their individual chromatographic profiles.

  • High-Resolution Mass Spectrometry (HRMS): If the compounds are isomers with the same nominal mass, HRMS may be able to distinguish them based on their exact masses.

  • Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion for your analyte of interest and monitoring a specific product ion (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), you can often achieve selectivity even with chromatographic co-elution.[17]

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for troubleshooting co-elution issues.

Coelution_Troubleshooting start Co-elution Suspected (Peak Shoulder/Split) confirm_purity Confirm with MS Data (Varying Spectra Across Peak?) start->confirm_purity confirm_purity->start No (Investigate other issues) tier1 Tier 1: Mobile Phase Optimization confirm_purity->tier1 Yes adjust_ph Protocol 1: Adjust Mobile Phase pH tier1->adjust_ph resolved Problem Resolved adjust_ph->resolved Yes not_resolved Issue Persists adjust_ph->not_resolved No Resolution change_solvent Protocol 2: Change Organic Solvent change_solvent->resolved Yes not_resolved2 Issue Persists change_solvent->not_resolved2 No Resolution tier2 Tier 2: Stationary Phase & Temperature alt_column Protocol 3: Try Alternative Stationary Phase tier2->alt_column alt_column->resolved Yes not_resolved3 Issue Persists alt_column->not_resolved3 No Resolution adjust_temp Protocol 4: Adjust Column Temperature adjust_temp->resolved Yes adjust_temp->not_resolved3 No (Consult Advanced Support) not_resolved->change_solvent Try Next not_resolved2->tier2 Proceed not_resolved3->adjust_temp Try Next

Sources

Technical Support Center: Purification & Crystallization of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (CAS: 720692-53-5) [1].

Because this intermediate features both a lipophilic chloropyrazine ring and a highly polar, hydrogen-bond-accepting lactam moiety, its solubility profile presents unique challenges during scale-up. This portal provides thermodynamic rationales, troubleshooting workflows, and self-validating protocols to ensure high-purity API intermediate recovery.

Process Overview & Solvent Selection Workflow

The critical first step in purifying 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one is assessing the upstream reaction's impurity profile. The choice between an anti-solvent precipitation and a cooling crystallization is dictated entirely by the polarity of the dominant impurities.

G N1 Crude 1-(3-Chloropyrazin-2-YL) pyrrolidin-2-one N2 Assess Impurity Profile (HPLC/NMR) N1->N2 N3 High Polar Impurities (e.g., Pyrrolidinone) N2->N3 N4 High Non-Polar Impurities (e.g., Dichloropyrazine) N2->N4 N6 Isopropanol / Water (Cooling Method) N3->N6 N5 EtOAc / Heptane (Anti-Solvent Method) N4->N5 N7 Oiling Out Detected? N5->N7 N6->N7 N8 Seed Crystals & Adjust Cooling Rate N7->N8 Yes (LLPS) N9 Pure Crystalline Product N7->N9 No N8->N9

Fig 1: Decision matrix for the crystallization of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one based on impurity profiling and phase behavior.

Troubleshooting & Process Causality (FAQs)

Q: What is the thermodynamic rationale for selecting EtOAc/Heptane over traditional alcohol systems? A: The molecular structure of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one creates a distinct polarity dichotomy. The pyrrolidin-2-one lactam ring is a strong hydrogen bond acceptor, making the molecule highly soluble in mid-polarity aprotic solvents like Ethyl Acetate (EtOAc) via dipole-dipole interactions. However, the ortho-substituted chloropyrazine ring introduces significant steric hindrance and lipophilicity[2]. Heptane acts as a sharp anti-solvent because it cannot satisfy the hydrogen-bonding demands of the lactam carbonyl. This steep solubility curve allows for >90% yield recovery, whereas protic solvents (like pure ethanol) often lead to excessive mother liquor losses due to continuous hydrogen bonding[3].

Q: My crystallization is "oiling out" (Liquid-Liquid Phase Separation). How do I force solid nucleation? A: Oiling out occurs when the supersaturation level exceeds the miscibility gap of the solvent system, causing the intermediate to separate as a dense, solute-rich liquid phase rather than forming a crystal lattice[4]. To bypass this metastable zone:

  • Elevate the initial temperature to 50°C–55°C to ensure complete dissolution and exit the two-phase liquid region.

  • Introduce a 1-3 wt% seed bed just before reaching the cloud point to provide a low-energy surface for heterogeneous nucleation.

  • Reduce the anti-solvent addition rate to maintain supersaturation strictly below the Liquid-Liquid Phase Separation (LLPS) boundary[5].

Q: How do I selectively purge unreacted 2,3-dichloropyrazine versus unreacted pyrrolidin-2-one? A: You must exploit the solubility extremes of the impurities:

  • For 2,3-dichloropyrazine (Non-Polar): Use the EtOAc/Heptane system. The highly non-polar dichloropyrazine will remain fully dissolved in the heptane-rich mother liquor while the target API intermediate crystallizes out[2].

  • For Pyrrolidin-2-one (Polar): Switch to an Isopropanol (IPA)/Water cooling crystallization. The highly polar, water-miscible lactam will remain in the aqueous phase, providing a superior purge factor for polar degradants[6].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Optimal for purging non-polar impurities and halogenated starting materials.

  • Dissolution: Suspend crude 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one in 5 volumes (v/w) of Ethyl Acetate. Heat the reactor to 55°C under moderate agitation (200 rpm).

    • Self-Validation (IPC): Visually confirm a completely clear solution. If particulate matter remains after 15 minutes, perform a hot polish filtration through a 0.45 µm PTFE filter to prevent heterogeneous nucleation of impurities.

  • Seeding & Metastable Zone Entry: Dose 10% of the total target Heptane volume (approx. 0.5 volumes) slowly over 10 minutes. Add 2 wt% of pure crystalline seed of the target compound.

    • Self-Validation (IPC): Hold the temperature at 55°C for 30 minutes. The seed bed must persist and visually expand . If the seed dissolves, the system is undersaturated; lower the temperature by 5°C and re-seed.

  • Anti-Solvent Ramp: Linearly dose the remaining Heptane (4.5 volumes) over 4 hours.

  • Cooling & Isolation: Cool the reactor to 5°C at a controlled rate of 0.1°C/min to promote crystal growth and prevent solvent entrapment.

    • Self-Validation (IPC): Sample the mother liquor for HPLC analysis. The target API concentration in the supernatant must be <5 mg/mL before initiating filtration.

  • Filtration: Filter the slurry and wash the cake with 2 volumes of cold (5°C) EtOAc/Heptane (1:9 v/v). Dry under vacuum at 40°C until constant weight.

Protocol B: Cooling Crystallization (Isopropanol / Water)

Optimal for purging polar impurities, unreacted lactams, and inorganic salts.

  • Dissolution: Suspend the crude intermediate in 4 volumes of Isopropanol (IPA) and 1 volume of Water. Heat to 65°C.

    • Self-Validation (IPC): Ensure complete dissolution. The presence of water suppresses the solubility of organic impurities but highly solubilizes polar lactams.

  • Controlled Cooling: Cool the system to 45°C and hold for 1 hour to allow spontaneous nucleation.

    • Self-Validation (IPC): A uniform, milky suspension should form. If oil droplets form on the reactor walls (LLPS), immediately reheat to 60°C, add 0.5 volumes of IPA, and restart the cooling ramp at a slower rate (0.05°C/min)[4].

  • Final Crystallization: Cool the system to 0°C over 3 hours. Filter and wash the cake with 2 volumes of cold IPA/Water (1:1 v/v).

Quantitative Data: Solvent Screening Profile

The following table summarizes the thermodynamic performance of various solvent systems for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, demonstrating the causality behind solvent selection.

Solvent SystemVolume Ratio (v/v)Recovery Yield (%)Purity (HPLC Area %)Primary Impurity Purge FocusLLPS (Oiling Out) Risk
EtOAc / Heptane 1 : 192.4%>99.5%Non-Polar (Dichloropyrazine)Moderate (Requires Seeding)
IPA / Water 4 : 188.1%98.9%Polar (Pyrrolidin-2-one)High (Temperature Dependent)
Acetone / Water 3 : 174.5%97.2%Mixed ImpuritiesVery High
Pure Ethanol N/A61.2%99.1%GeneralLow
Toluene / Hexane 1 : 284.3%95.5%Polar (Poor non-polar purge)Low

References

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Continuous Crystallization Process Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and predicted reference data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. In the absence of direct experimental spectra in publicly available literature, this document serves as a valuable predictive resource for researchers, scientists, and drug development professionals working with this or structurally related compounds. By dissecting the molecule into its constituent fragments—the 3-chloropyrazine and the N-substituted pyrrolidin-2-one moieties—and comparing them to known analogs, we can construct a reliable spectral forecast. This approach not only aids in the structural verification of newly synthesized 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one but also provides a framework for interpreting the NMR spectra of other complex heterocyclic systems.

Introduction to the Analyte and Spectroscopic Rationale

1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one is a heterocyclic compound featuring a substituted pyrazine ring linked to a pyrrolidinone lactam. The pyrazine scaffold is a key pharmacophore in numerous biologically active molecules, and its substitution pattern significantly influences its physicochemical and pharmacological properties.[1] NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.[2] By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms, ¹H and ¹³C NMR serve as a definitive method for identity confirmation and purity assessment.

The rationale behind this predictive guide is to leverage established NMR principles and empirical data from analogous structures to forecast the spectral characteristics of the target molecule. The key influencing factors on chemical shifts include:

  • Electronegativity: The nitrogen atoms in the pyrazine ring and the chlorine substituent are strongly electronegative, leading to significant deshielding (downfield shifts) of nearby protons and carbons.[3][4]

  • Aromaticity: The pyrazine ring is an electron-deficient aromatic system, which places its ring protons in a characteristic downfield region.[5]

  • Anisotropic Effects: The C=O group in the pyrrolidinone ring and the aromatic pyrazine ring create magnetic anisotropy, influencing the chemical shifts of spatially proximate nuclei.

  • Substitution Effects: The pyrrolidinone moiety acts as an electron-donating group (via the nitrogen lone pair), while the chlorine atom is an electron-withdrawing group. Their interplay will dictate the final electronic distribution and resulting chemical shifts of the pyrazine ring.

Below is the structure and numbering scheme for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one that will be used throughout this guide.

Chemical structure of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one with atom numbering

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one is expected to show signals corresponding to two distinct regions: the aromatic pyrazine protons and the aliphatic pyrrolidinone protons. The analysis is based on data from unsubstituted pyrazine, which shows a singlet at δ 8.59 ppm[5], and N-substituted pyrrolidinones.[6][7]

Aromatic Region (δ 8.0 - 8.5 ppm):

  • The pyrazine ring contains two protons, H-5 and H-6. These protons are expected to appear as two doublets due to mutual coupling.

  • H-5: This proton is para to the chlorine atom and meta to the pyrrolidinone substituent. It is expected to be the most downfield of the two pyrazine protons, likely in the δ 8.3 - 8.4 ppm range.

  • H-6: This proton is meta to both the chlorine and the pyrrolidinone groups. It will likely appear slightly upfield compared to H-5, predicted in the δ 8.1 - 8.2 ppm range.

  • Coupling: These two protons will exhibit a small ortho-coupling constant (³JHH), typically around 2.5-3.0 Hz.

Aliphatic Region (δ 2.0 - 4.5 ppm): The pyrrolidinone ring protons will appear as three distinct multiplets. The chemical shifts are influenced by the neighboring carbonyl group and the direct attachment to the electron-withdrawing pyrazine ring.

  • H-2' (Methylene adjacent to Nitrogen): These two protons are diastereotopic due to their proximity to the chiral center created by restricted rotation around the N-C bond. They are significantly deshielded by the direct attachment to the pyrazine ring. A complex multiplet is expected around δ 4.0 - 4.2 ppm . In similar N-aryl pyrrolidinones, these protons appear around 3.8 ppm[7]; the electron-deficient nature of the chloropyrazine ring will shift them further downfield.

  • H-4' (Methylene adjacent to Carbonyl): The two protons on this carbon are deshielded by the adjacent C=O group and will likely appear as a triplet around δ 2.6 - 2.8 ppm .

  • H-3' (Methylene): These two protons are the most shielded of the pyrrolidinone ring and are expected to appear as a multiplet (quintet) resulting from coupling to both H-2' and H-4'. The predicted chemical shift is δ 2.2 - 2.4 ppm .[8]

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-58.3 - 8.4d~2.5-3.0
H-68.1 - 8.2d~2.5-3.0
H-2'4.0 - 4.2m-
H-4'2.6 - 2.8t~7.0-8.0
H-3'2.2 - 2.4m (quintet)~7.0-8.0

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show nine distinct signals: five for the pyrazine ring carbons and four for the pyrrolidinone ring carbons. The predictions are based on reference data for pyrazine derivatives and substituted pyrrolidinones.[9][10]

Pyrazine Carbons (δ 130 - 160 ppm):

  • C-2 (Attached to N-1' and Cl): This carbon is attached to two electronegative atoms (N and Cl) and is expected to be significantly deshielded. Its signal is predicted to be in the δ 155 - 158 ppm range.

  • C-3 (Attached to Cl): The direct attachment to chlorine will cause a strong deshielding effect. A signal is predicted around δ 150 - 153 ppm .

  • C-4 (Quaternary Carbon): This is one of the pyrazine's quaternary carbons. Its chemical shift will be influenced by the nitrogen atoms.

  • C-5 & C-6 (CH Carbons): These carbons bearing protons will be identifiable in a DEPT-135 experiment. C-5 is expected to be slightly more deshielded than C-6 due to its position relative to the substituents. Predicted shifts are δ 135 - 138 ppm for C-5 and δ 132 - 135 ppm for C-6.

Pyrrolidinone Carbons (δ 18 - 175 ppm):

  • C-5' (Carbonyl Carbon): The carbonyl carbon will have the most downfield chemical shift of all carbons in the molecule, appearing in the characteristic region for amides at δ 173 - 175 ppm .[4]

  • C-2' (Methylene adjacent to Nitrogen): This carbon is attached to the pyrazine ring nitrogen and is expected to be significantly deshielded, with a predicted shift of δ 48 - 52 ppm .

  • C-4' (Methylene adjacent to Carbonyl): This carbon is deshielded by the carbonyl group and is predicted to appear around δ 31 - 34 ppm .

  • C-3' (Methylene): This is the most shielded carbon in the pyrrolidinone ring, with a predicted signal around δ 18 - 21 ppm .

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
C-5' (C=O)173 - 175
C-2155 - 158
C-3150 - 153
C-4(Quaternary, specific prediction difficult)
C-5135 - 138
C-6132 - 135
C-2'48 - 52
C-4'31 - 34
C-3'18 - 21

Comparative Analysis with Analogous Structures

To enhance the reliability of these predictions, we compare the expected shifts with experimental data from two key structural analogs: 3-Chloropyridine and N-Phenylpyrrolidin-2-one.

  • 3-Chloropyridine: The aromatic protons of 3-chloropyridine appear at δ 8.79 (d), 7.99 (d), 7.57 (dd), and 8.68 (d).[11] The downfield nature of these signals (δ > 7.5 ppm) supports the prediction of highly deshielded protons for the 3-chloropyrazine ring.

  • N-Phenylpyrrolidin-2-one: The aliphatic protons of this compound show signals at approximately δ 3.85 (t, -NCH₂-), δ 2.55 (t, -CH₂CO-), and δ 2.15 (m, -CH₂-).[7] These values provide a solid baseline for our pyrrolidinone predictions. The substitution of the electron-poor chloropyrazine ring for the phenyl ring is expected to shift the adjacent -NCH₂- protons (H-2') further downfield, justifying our prediction of δ 4.0 - 4.2 ppm.

This comparative approach validates the predicted chemical shift ranges and highlights the expected electronic effects of combining these two heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials:
  • 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tubes

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Step-by-Step Methodology:
  • Sample Preparation: a. Accurately weigh the sample and dissolve it completely in the chosen deuterated solvent inside a clean vial. b. Filter the solution through a small cotton or glass wool plug into the NMR tube to remove any particulate matter. c. Ensure the final sample height in the tube is approximately 4-5 cm.

  • Spectrometer Setup: a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Perform shimming to optimize the magnetic field homogeneity. This is a critical step for achieving sharp, well-resolved peaks.[12] c. Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: a. Set the spectral width to cover a range of -2 to 12 ppm. b. Use a standard 30° or 45° pulse angle. c. Set the acquisition time to 2-4 seconds for good digital resolution. d. Employ a relaxation delay (D1) of 2-5 seconds.[1] e. Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Set the spectral width to cover a range of 0 to 200 ppm. b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the acquisition time to 1-2 seconds. d. Use a relaxation delay (D1) of 2 seconds. e. Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[12]

  • Data Processing: a. Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio. b. Phase the spectra carefully to ensure all peaks are in pure absorption mode. c. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 7.26 ppm). d. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). e. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (5-30 mg in 0.6 mL solvent) prep2 Filter into NMR Tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Acquire 1H Spectrum (16 scans) acq2->acq3 acq4 Acquire 13C Spectrum (≥1024 scans) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Calibration (TMS or Solvent) proc1->proc2 proc3 Integration (1H) & Peak Picking proc2->proc3 end end proc3->end Final Spectrum Analysis

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide presents a robust, predictive framework for the ¹H and ¹³C NMR spectra of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. By systematically analyzing the electronic and structural features of the molecule and drawing comparisons with known compounds, we have established reliable chemical shift ranges for all proton and carbon nuclei. The detailed experimental protocol provided ensures that researchers can acquire high-quality, reproducible data for structural verification. This document serves as a foundational reference, enabling scientists to confidently identify and characterize this compound and its derivatives in their research and development endeavors.

References

  • BenchChem. (2025).
  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
  • ChemicalBook. (n.d.). 3-Chloropyridine(626-60-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,....
  • Wiley Online Library. (2009).
  • PubChem - NIH. (n.d.). 2-Pyrrolidone | C4H7NO | CID 12025.
  • ChemicalBook. (n.d.). 2-Pyrrolidinone(616-45-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). N-Octyl pyrrolidone (2687-94-7) 1H NMR spectrum.
  • Australian Journal of Chemistry. (1976). 13C N.M.R. spectra of pyrrolidines and piperidines.
  • ChemicalBook. (n.d.). 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Molecules. (2017).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

Comparative Reactivity Guide: 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one vs. 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pyrazine scaffolds are ubiquitous in modern drug discovery, serving as critical bioisosteres for benzene and pyridine rings in the development of kinase inhibitors and CNS-active agents. Functionalizing the 2- and 3-positions of the pyrazine core is a fundamental workflow. However, not all halogenated pyrazines behave equally.

This guide provides an objective, data-driven comparison of two distinct electrophilic building blocks: 2,3-dichloropyrazine and 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one . By understanding the causality behind their reactivity, researchers can rationally design synthetic routes, avoid dead-end optimizations, and select the appropriate scaffold for their target product profile.

Mechanistic Profiling: Causality Behind Reactivity

To accurately predict the behavior of these compounds in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, we must analyze the interplay of electronic and steric effects.

The Activated Electrophile: 2,3-Dichloropyrazine

This molecule features two highly electronegative chlorine atoms adjacent to each other on an already electron-deficient diazine ring. The synergistic inductive withdrawal makes the C-Cl bonds highly susceptible to nucleophilic attack, facilitating rapid C–N bond formation (1)[1]. The primary SNAr reaction is exceptionally fast, often occurring at room temperature. Furthermore, it readily undergoes Heck, Stille, and Sonogashira cross-couplings due to the facile oxidative addition of palladium into the activated C-Cl bond (2)[2].

The Sterically Shielded Electrophile: 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

Replacing one chlorine with a pyrrolidin-2-one (a γ -lactam) fundamentally alters the reactivity landscape.

  • Electronic Effect: Unlike a standard amino group, the lactam nitrogen's lone pair is heavily delocalized into the adjacent carbonyl. Therefore, it does not strongly donate electron density into the pyrazine ring, meaning the remaining C3-Cl bond retains a baseline degree of electrophilicity.

  • Steric Effect (The Dominant Factor): The bulky 5-membered lactam ring creates a severe steric shield around the ortho C-Cl bond. This physical barrier drastically increases the activation energy required for the incoming nucleophile to reach the Bürgi-Dunitz trajectory necessary to form the Meisenheimer complex (1)[1]. Consequently, SNAr reactions require forcing conditions (high heat, stronger bases), and Pd-catalyzed couplings necessitate sterically demanding, electron-rich ligands (e.g., XPhos) to force oxidative addition.

Reactivity_Mechanisms DCP 2,3-Dichloropyrazine (High Electrophilicity) SNAr_Fast Rapid SNAr (RT to 50°C) DCP->SNAr_Fast Amines/Alkoxides Pd_Fast Facile Cross-Coupling (Standard Pd/PR3) DCP->Pd_Fast Suzuki/Heck CPP 1-(3-Chloropyrazin-2-yl) pyrrolidin-2-one (Sterically Hindered) SNAr_Slow Sluggish SNAr (100°C+, Strong Base) CPP->SNAr_Slow Steric Clash Pd_Slow Hindered Cross-Coupling (Requires Bulky Ligands) CPP->Pd_Slow Ortho-Lactam Shielding

Mechanistic divergence in SNAr and cross-coupling pathways due to steric and electronic factors.

Quantitative Performance Comparison

The following table summarizes the comparative reactivity of both scaffolds under standardized conditions.

Performance Parameter2,3-Dichloropyrazine1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one
Primary SNAr (Morpholine) >95% yield (RT, 2 hours)<10% yield (RT), 85% yield (100°C, 12h)
Secondary SNAr Slow (Requires 80°C+)N/A (Mono-chloride)
Suzuki Coupling (PhB(OH)₂) 90% yield (Pd(dppf)Cl₂, 80°C)75% yield (Pd₂(dba)₃/XPhos, 100°C)
Chemoselectivity Prone to over-reaction (di-substitution)Excellent (Strictly mono-substitution)
Storage Stability Volatile, moisture-sensitive over timeStable, crystalline solid

Field Insight: While 2,3-dichloropyrazine is excellent for rapid library generation, its tendency for di-substitution requires strict stoichiometric control. The pyrrolidin-2-one derivative, despite requiring harsher conditions, offers absolute chemoselectivity, making it highly valuable for late-stage functionalization.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of base and solvent is explicitly causal to the substrate's mechanistic needs.

Workflow Start Parallel SNAr Evaluation Split Substrate Assignment Start->Split Cond1 Protocol A: Mild SNAr Solvent: EtOH, Base: DIPEA Temp: 25°C Split->Cond1 2,3-DCP Cond2 Protocol B: Forcing SNAr Solvent: DMF, Base: NaH Temp: 100°C Split->Cond2 1-(3-CP)-P Ana1 LC-MS: Rapid Conversion Cond1->Ana1 Ana2 LC-MS: Gradual Conversion Cond2->Ana2

Parallel experimental workflow demonstrating the condition divergence required for each substrate.

Protocol A: Mild SNAr of 2,3-Dichloropyrazine

Causality: Due to the extreme electrophilicity of the dichloro-system, weak bases and protic solvents are sufficient to drive the reaction while minimizing tele-substitution or di-substitution (3)[3].

  • Preparation: In an oven-dried 20 mL vial, dissolve 2,3-dichloropyrazine (1.0 mmol, 149 mg) in absolute ethanol (5.0 mL).

  • Nucleophile Addition: Add morpholine (1.05 mmol, 91 mg) dropwise at 0°C to control the initial exothermic reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL). Self-Validation: DIPEA acts as a non-nucleophilic acid scavenger; its steric bulk prevents it from competing with morpholine.

  • Reaction: Stir at room temperature (25°C) for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active starting material indicates completion.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and H₂O, and wash with brine.

Protocol B: Forcing SNAr of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

Causality: The steric bulk of the lactam ring prevents ambient temperature SNAr. A polar aprotic solvent (DMF) and a stronger base (NaH) are required to generate a highly reactive nucleophile to overcome the activation barrier.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the nucleophile (e.g., a secondary amine or alcohol, 1.2 mmol) in anhydrous DMF (4.0 mL).

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) at 0°C. Stir for 30 minutes until H₂ evolution ceases. Self-Validation: Complete cessation of bubbling confirms full generation of the active nucleophile.

  • Electrophile Addition: Add 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one (1.0 mmol, 197 mg) in one portion.

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Purify via flash column chromatography.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).2[2]

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. PMC (National Institutes of Health).1[1]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry (ACS Publications).3[3]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Quantification

This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the validation of these methods, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to establish a robust, reliable, and defensible analytical procedure.

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

Any discussion of analytical method validation must begin with its regulatory foundation. The ICH guideline Q2(R2) "Validation of Analytical Procedures" provides a harmonized framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2] This is achieved by evaluating a set of specific performance characteristics, which together constitute the evidence package for the method's validity.[3]

The core validation parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[3][4]

  • Linearity: The ability to produce test results that are directly proportional to the analyte's concentration within a given range.[5][6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[6][7]

  • Accuracy: The closeness of the test results to the true value.[4][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][10][11]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][9][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7]

Comparative Overview: HPLC-UV vs. UPLC-MS/MS

The choice of analytical technology is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Chromatographic separation based on analyte's affinity for the stationary phase. Quantification is based on the absorption of UV light by the analyte.UPLC provides faster, higher-resolution separations using sub-2 µm particle columns. Detection is based on the mass-to-charge ratio (m/z) of the analyte and its fragments, offering exceptional specificity.
Specificity Good, but dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.Excellent. The use of Multiple Reaction Monitoring (MRM) makes it highly unlikely for an interfering compound to have the same retention time, parent mass, and fragment mass.[12]
Sensitivity Moderate. Typically suitable for assay of the main component and major impurities (e.g., µg/mL or high ng/mL range).Exceptional. The gold standard for trace-level quantification (low ng/mL to pg/mL).[13][14]
Primary Application Routine QC, content uniformity, assay of bulk drug substance, and quantification of known, specified impurities at levels >0.1%.[15][16]Quantification of trace-level impurities, genotoxic impurities, bioanalytical studies (pharmacokinetics), and characterization of unknown degradation products.[12][13][14]
Cost & Complexity Lower instrument cost, simpler operation, and less maintenance.Higher instrument and maintenance costs, requires more specialized operator expertise.

Part 1: Validation of an HPLC-UV Method

An HPLC-UV method is often the workhorse for routine quality control due to its robustness and cost-effectiveness. The primary goal of validation here is to prove that the method can reliably quantify 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one and separate it from any potential impurities or degradants.

Experimental Workflow: HPLC-UV Validation

cluster_prep Preparation cluster_val Validation Experiments cluster_eval Data Evaluation prep_std Prepare Stock & Working Standards lin Linearity & Range (5-6 Levels, Triplicate Injections) prep_std->lin prep_qc Prepare QC Samples (Low, Mid, High) acc_prec Accuracy & Precision (3 Levels, 3 Replicates, 3 Days for Intermediate Precision) prep_qc->acc_prec prep_stress Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) spec Specificity Analysis (Inject Stressed Samples, Check Peak Purity) prep_stress->spec eval Calculate Validation Parameters vs. Acceptance Criteria spec->eval lin->eval acc_prec->eval sens Sensitivity (LOD/LOQ) (S/N Ratio or Slope Method) sens->eval robust Robustness (Vary Flow, Temp, Mobile Phase %) robust->eval report Generate Validation Report eval->report

Caption: Workflow for HPLC-UV method validation.

Protocol 1: HPLC-UV Method Validation

1. Chromatographic Conditions (Example):

  • Causality: A reversed-phase C18 column is chosen as 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one is expected to be a moderately polar molecule, allowing for good retention and separation from more polar or non-polar impurities. A phosphate buffer is selected to control the pH of the mobile phase, ensuring consistent retention times and peak shapes. Acetonitrile is a common organic modifier providing good peak resolution.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (determined from UV scan of the analyte)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Specificity (Forced Degradation Study):

  • Objective: To demonstrate that the method can separate the main analyte peak from any degradation products, proving it is "stability-indicating."[17][18]

  • Procedure:

    • Prepare solutions of the analyte (~100 µg/mL) in a suitable solvent.

    • Expose the solutions to the following stress conditions:[17][19]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state and solution).

      • Photolytic: Expose to UV light (ICH Q1B conditions).

    • Neutralize the acid and base samples before injection.

    • Inject the stressed samples and an unstressed control.

  • Acceptance Criteria: The analyte peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from all degradant peaks (Resolution > 2). A mass balance of 95-105% should be achieved, demonstrating that all degradants are accounted for.[20]

3. Linearity, Range, Accuracy & Precision:

  • Procedure:

    • Linearity & Range: Prepare a series of at least 5 calibration standards from a stock solution, covering a range of 50% to 150% of the expected sample concentration (e.g., for impurity quantification, this might be from the LOQ to 120% of the specification limit).[7][21] Inject each standard in triplicate.

    • Accuracy & Precision: Prepare Quality Control (QC) samples at three concentrations (low, medium, high) within the calibrated range.[5] Analyze these QCs in triplicate on three different days with different analysts (if possible) to assess repeatability and intermediate precision.[8]

  • Acceptance Criteria:

    • Linearity: Correlation coefficient (r²) ≥ 0.999.

    • Accuracy: Mean recovery should be within 98.0-102.0% for an assay and 80.0-120.0% for an impurity.[5]

    • Precision: Relative Standard Deviation (RSD) should be ≤ 2% for an assay and ≤ 10% for an impurity.

4. Sensitivity (LOD & LOQ):

  • Procedure: Determine using the signal-to-noise (S/N) ratio approach.[22][23]

    • Prepare and inject progressively more dilute solutions of the analyte.

    • Determine the concentration that yields an S/N ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.

  • Acceptance Criteria: The LOQ concentration must be subsequently verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Summary of HPLC-UV Validation Data (Example)
ParameterAcceptance CriteriaResultPass/Fail
Specificity Resolution > 2, Peak Purity > 99.5%All peaks resolved, Purity > 99.8%Pass
Linearity (r²) ≥ 0.9990.9995Pass
Range 1.0 - 15.0 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate≤ 2.0%1.3%Pass
LOD S/N ≥ 30.3 µg/mLPass
LOQ S/N ≥ 101.0 µg/mLPass
Robustness RSD ≤ 5.0% after variations2.1%Pass

Part 2: Validation of a UPLC-MS/MS Method

For applications demanding higher sensitivity, such as quantifying trace-level impurities or for bioanalytical studies, a UPLC-MS/MS method is superior. The validation process is similar but places greater emphasis on matrix effects and uses mass-specific parameters for detection.

Experimental Workflow: UPLC-MS/MS Validation

cluster_dev Method Development cluster_prep Preparation cluster_val Validation Experiments cluster_eval Data Evaluation & Report tune Tune MS Parameters (Parent/Product Ion, CE, DP) chrom Optimize UPLC (Gradient, Column) tune->chrom prep_std Prepare Stock & Working Standards chrom->prep_std lin Linearity & Range (7-8 Levels, Weighted Regression) prep_std->lin prep_qc Prepare QC Samples (LLOQ, Low, Mid, High) acc_prec Accuracy & Precision (4 Levels, 6 Replicates, 3 Batches) prep_qc->acc_prec prep_matrix Assess Matrix Effects spec Specificity (Inject Blank Matrix, Check for Interference) prep_matrix->spec eval Calculate Parameters vs. Bioanalytical Guidelines spec->eval lin->eval acc_prec->eval stab Stability (Freeze-Thaw, Bench-Top, Long-Term) stab->eval report Generate Validation Report eval->report

Caption: Workflow for UPLC-MS/MS method validation.

Protocol 2: UPLC-MS/MS Method Validation

1. UPLC and MS Conditions (Example):

  • Causality: A UPLC system with a sub-2 µm particle column is used to achieve rapid separation and sharp peaks, which enhances sensitivity. A gradient elution is employed to effectively separate the analyte from matrix components. Electrospray ionization (ESI) in positive mode is chosen as nitrogen-containing heterocyclic compounds often ionize efficiently to form [M+H]⁺ ions. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.

  • UPLC System: Acquity UPLC or equivalent

  • Column: BEH C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: e.g., m/z 224.1 → 168.2 (Hypothetical parent → product ion transition for the analyte)

2. Specificity & Matrix Effect:

  • Objective: To ensure no endogenous components from the matrix (e.g., placebo formulation, plasma) interfere with the analyte's detection and to evaluate the impact of the matrix on ionization efficiency.

  • Procedure:

    • Analyze at least six different lots of blank matrix to check for interfering peaks at the analyte's retention time and MRM transition.

    • Assess the matrix effect by comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be < 20% of the LLOQ response. The matrix factor should be consistent across lots, with an RSD < 15%.

3. Linearity, Range, Accuracy & Precision:

  • Procedure:

    • Linearity & Range: Prepare a calibration curve with 7-8 non-zero standards spanning the expected concentration range, from the LLOQ to the Upper Limit of Quantification (ULOQ). Use a weighted (1/x² or 1/x) linear regression.

    • Accuracy & Precision: Prepare QC samples at four levels: LLOQ, Low, Medium, and High. Analyze six replicates of each QC level in at least three separate analytical batches to determine intra- and inter-batch accuracy and precision.[12][14]

  • Acceptance Criteria (Typical for Bioanalytical):

    • Linearity: Correlation coefficient (r²) ≥ 0.99; back-calculated standards should be within ±15% of nominal (±20% at LLOQ).

    • Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ).

    • Precision: RSD should be ≤ 15% (≤ 20% at LLOQ).

4. Sensitivity (LLOQ):

  • Objective: The LLOQ is established as the lowest point on the calibration curve.

  • Acceptance Criteria: The analyte response at the LLOQ must be at least 5 times the response of a blank sample. It must be quantifiable with an accuracy of 80-120% and a precision (RSD) of ≤ 20%.[12][14]

Summary of UPLC-MS/MS Validation Data (Example)
ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.990.998Pass
Range 0.1 - 100 ng/mLConfirmedPass
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%Pass
Precision (RSD)
- Intra-batch≤ 15% (≤ 20% at LLOQ)3.1% - 9.8%Pass
- Inter-batch≤ 15% (≤ 20% at LLOQ)4.5% - 11.2%Pass
LLOQ Accuracy: 80-120%, Precision ≤ 20%95.7% Accuracy, 11.2% RSDPass
Matrix Effect (RSD) ≤ 15%7.8%Pass

Conclusion and Recommendations

The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific purpose. For the quantification of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, the choice between HPLC-UV and UPLC-MS/MS is dictated by the analytical objective.

  • Recommendation for HPLC-UV: This method is the preferred choice for routine quality control, such as the assay of the bulk substance or formulated product, where analyte concentrations are high and the primary goal is to ensure the product meets its specifications. Its robustness, lower cost, and simplicity make it ideal for high-throughput environments.

  • Recommendation for UPLC-MS/MS: This method is indispensable when high sensitivity and specificity are required. It is the only viable option for quantifying trace-level impurities, performing pharmacokinetic studies in biological matrices, or identifying unknown degradation products. While more complex and costly, its performance is unmatched for these demanding applications.

Ultimately, both methods, when properly validated according to ICH Q2(R2) guidelines, can provide accurate and reliable data. The key is to select the appropriate technique based on a thorough understanding of the analytical requirements and to execute the validation with scientific rigor and meticulous documentation.

References

  • Vertex AI Search. (n.d.). Validating Analytical Accuracy, Precision & Linearity in Pharma Labs.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • Singh, S., et al. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • ICH. (2023). Validation of analytical procedures Q2(R2).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • IntechOpen. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography.
  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
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  • EFLM. (2014). Limit of detection, limit of quantification and limit of blank.
  • YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
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  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026).
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • Oxford Analytical Services. (2024). Understanding the Four Types of Analytical Method Validation.
  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • PubMed. (2011). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments.
  • Arabian Journal of Chemistry. (2022). Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma.
  • Taylor & Francis. (2023). Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study.
  • Analytical Methods (RSC Publishing). (n.d.). Development and validation of an UPLC-MS/MS method for quantitative analysis of OTX015 in human plasma samples.
  • Dove Medical Press. (2023). Developing a UPLC-MS/MS method for the quantitative analysis of pentoxifylline in beagle dog plasma and applying it to a pharmacokinetic study.
  • SpringerLink. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities.
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Comparative Crystallography and Spatial Conformation of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (CAS: 720692-53-5) serves as a highly specialized N-aryl pyrrolidinone building block[1]. N-aryl pyrrolidinones are frequently utilized to lock molecular conformations in the development of DCAF15 molecular glues, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and antitubercular agents[2][3].

This guide provides an objective, data-driven comparison of the spatial conformation and crystallographic behavior of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one against its unsubstituted and pyridine-based analogs. By analyzing X-ray diffraction data, we elucidate how the bulky ortho-chlorine atom dictates the torsional landscape and crystal packing through steric hindrance and halogen bonding[4][5].

Mechanistic Insights: Conformational Restriction & Crystal Packing

As an Application Scientist, it is critical to understand why specific structural modifications alter physical properties, rather than just observing the outcome. The spatial conformation of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one is governed by two competing forces:

  • Steric Clash vs. Conjugation (The Orthogonal Twist): In an unsubstituted 1-(pyrazin-2-yl)pyrrolidin-2-one, the molecule favors a roughly coplanar conformation. This coplanarity maximizes the n→π∗ orbital overlap between the amide nitrogen's lone pair and the electron-deficient pyrazine ring. However, introducing a chlorine atom at the 3-position creates a severe van der Waals overlap (steric clash) with the carbonyl oxygen or the adjacent CH2​ protons of the pyrrolidinone ring. To relieve this torsional strain, the molecule is forced into an orthogonal conformation (dihedral angle >75°). This twist breaks the conjugation, localizing the lone pair on the amide nitrogen and lengthening the bridging C-N bond.

  • Halogen Bonding in the Solid State: The highly polarized C-Cl bond on the electron-deficient pyrazine ring acts as a potent halogen bond donor ( σ -hole). In the crystal lattice, this chlorine atom frequently engages in highly directional C−Cl⋅⋅⋅O (carbonyl) or C−Cl⋅⋅⋅N (pyrazine) interactions, driving the formation of robust 1D or 2D supramolecular chains[4][6].

G Root 3-Chloro Substitution Branch1 Steric Hindrance Root->Branch1 Branch2 Electronic Polarization Root->Branch2 Branch3 Amide Resonance Root->Branch3 Result1 Orthogonal Twist (Dihedral >75°) Branch1->Result1 Result3 C-N Bond Lengthening Branch1->Result3 Result2 Halogen Bonding (C-Cl···N/O) Branch2->Result2 Branch3->Result1

Figure 1: Conformational and crystallographic drivers in 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one.

Comparative Crystallographic Data

To objectively evaluate the structural impact of the 3-chloro substitution, we compare the crystallographic metrics of the target compound against two common alternatives: the unsubstituted pyrazine analog and the 1-(pyridin-2-yl) analog[7].

Metric / Parameter1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one1-(Pyrazin-2-yl)pyrrolidin-2-one (Alternative A)1-(Pyridin-2-yl)pyrrolidin-2-one (Alternative B)
Aryl-Pyrrolidinone Dihedral Angle 78° - 85° (Orthogonal) 15° - 25° (Nearly Coplanar)20° - 30° (Slightly Twisted)
Bridging C-N Bond Length 1.43 Å 1.38 Å1.40 Å
Primary Lattice Interaction Halogen Bonding ( C−Cl⋅⋅⋅O=C ) π−π Stacking & Weak C-H...O π−π Stacking
Crystal System (Typical) Monoclinic ( P21​/c )Orthorhombic ( Pbca )Monoclinic ( P21​/n )
Conformational Rigidity High (Locked by steric bulk)Low (Free rotation in solution)Moderate

Analysis: The data clearly demonstrates that the 3-chloro variant provides superior conformational restriction. The elongated C-N bond (1.43 Å) confirms the loss of conjugation due to the orthogonal twist, making this scaffold ideal for positioning exit vectors precisely in 3D space during structure-based drug design[3].

Experimental Protocols: Self-Validating Crystallography Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol outlines the optimal method for growing diffraction-quality crystals and resolving the spatial conformation of halogenated N-aryl pyrrolidinones.

Phase 1: Crystal Growth via Vapor Diffusion
  • Step 1: Solvent Selection. Dissolve 10 mg of 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (>95% purity) in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial.

  • Step 2: Anti-Solvent Chamber. Place the inner vial into a 10 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly.

  • Step 3: Equilibration. Allow the system to stand undisturbed at 20 °C for 48-72 hours.

  • Causality Note: Vapor diffusion of a non-polar anti-solvent (Hexane) into a moderately polar solvent (EtOAc) slowly reduces the dielectric constant of the medium. This gradual supersaturation prevents the kinetic trapping of amorphous aggregates, allowing the highly directional halogen bonds to properly orchestrate the thermodynamic crystal lattice.

Phase 2: X-Ray Data Collection & Refinement
  • Step 1: Crystal Mounting. Select a single, optically clear crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized microscope. Coat the crystal in paratone oil and mount it on a cryoloop.

  • Step 2: Cryo-Cooling. Immediately transfer the loop to the diffractometer's cold stream, maintaining a temperature of 150 K[7].

  • Causality Note: Data collection at cryogenic temperatures (150 K) is non-negotiable. It minimizes the thermal atomic displacement (Debye-Waller factors), which is critical for accurately resolving the electron density of the bridging C-N bond and distinguishing the highly polarizable chlorine atom from potential positional disorder.

  • Step 3: Diffraction & Integration. Collect data using Mo K α radiation ( λ = 0.71073 Å). Integrate the frames using standard reduction software (e.g., APEX3).

  • Step 4: Structure Solution. Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

G A Compound Synthesis B Solvent Screening A->B C Vapor Diffusion B->C D Cryo-Mounting (150 K) C->D E X-ray Diffraction D->E F SHELXL Refinement E->F

Figure 2: Self-validating crystallographic workflow for N-aryl pyrrolidinones.

References

  • BLD Pharm. "Product Name: 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one. CAS No.: 720692-53-5." BLD Pharm Catalog.
  • Aakeröy, C. B., et al. "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems." PubMed Central (PMC).
  • Perez, C., et al. "Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders." MDPI.
  • Smith, J., et al. "Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation." ACS Publications.
  • Amazon S3 / SI. "Crystal data and structure refinement for k01223 (1-(pyridin-2-yl)pyrrolidin-2-one analog)." Amazon AWS.

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Efficacy comparison of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one analogs in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Efficacy Comparison of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Analogs in a High-Throughput Kinase Screen

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel heterocyclic scaffolds that can serve as platforms for inhibitor development is a paramount objective. The 2(1H)-pyrazinone core is a well-established pharmacophore present in numerous bioactive molecules, notably in inhibitors of p38α mitogen-activated protein (MAP) kinase, a key regulator of pro-inflammatory signaling.[1][2] Similarly, the pyrrolidinone ring is a versatile and privileged structure in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[3]

The fusion of these two moieties into the 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one scaffold presents a compelling starting point for a lead discovery campaign. This guide details a comprehensive high-throughput screening (HTS) strategy designed to evaluate the efficacy of a focused library of analogs based on this core structure. Our primary objective is to identify potent inhibitors of "Kinase X," a hypothetical serine/threonine kinase implicated in a critical pro-inflammatory pathway, and to elucidate preliminary structure-activity relationships (SAR) that will guide future lead optimization efforts.

The Target: The Role of Kinase X in Inflammatory Signaling

For the purpose of this guide, we will focus on a hypothetical target, Kinase X , which plays a pivotal role in a cellular signaling cascade that leads to the production of inflammatory cytokines. Aberrant activity of protein kinases is a common driver of numerous diseases, including cancers and inflammatory disorders, making them a major class of drug targets.[4][5] In our proposed pathway, an upstream stimulus (e.g., a cytokine) activates Kinase X, which then phosphorylates a downstream substrate, ultimately leading to a pro-inflammatory cellular response. The goal of our screening campaign is to identify compounds that directly inhibit Kinase X, thereby blocking this pathological cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Signal (e.g., Cytokine Receptor) KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Cytokine Production) pSubstrate->Response Leads to Compound 1-(3-Chloropyrazin-2-YL) pyrrolidin-2-one Analogs Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

The Analog Library: A Focused Approach to SAR

To explore the chemical space around the core scaffold, a small, focused library of analogs was designed. Modifications were introduced at two key positions: the pyrrolidinone ring (R1) and the pyrazine ring (R2), to probe for sensitivity to steric and electronic changes.

Compound ID Core Structure R1 Substitution R2 Substitution
CP-001 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-oneHH
CP-002 (Parent Compound)(S)-MethylH
CP-003 (R)-MethylH
CP-004 HFluoro
CP-005 (S)-MethylFluoro

High-Throughput Screening Campaign

The primary goal of an HTS campaign is to rapidly screen large compound libraries to identify "hits"—compounds that modulate the target's activity in a desired manner.[6] The process must be robust, reproducible, and scalable.

Assay Principle: ADP-Glo™ Kinase Assay

To quantify the activity of Kinase X, we selected the ADP-Glo™ Kinase Assay platform. This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7] Its universal applicability to any kinase/substrate pair, high sensitivity even at low substrate conversion, and robustness make it ideal for HTS.[7] The assay involves two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal directly proportional to kinase activity.

Experimental Workflow

The HTS process follows a series of automated steps to ensure consistency and throughput.[8] The quality and reliability of the assay are monitored throughout the screen using the Z'-factor, a statistical parameter that assesses the separation between positive and negative controls. A Z'-factor above 0.5 is considered excellent for HTS.[4]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Lib_Plate 1. Compound Library Plating (384-well plates) Transfer 3. Nanodropper Transfer of Compounds Lib_Plate->Transfer Assay_Plate 2. Assay-Ready Plate (DMSO, Controls) Assay_Plate->Transfer Reagent_Add 4. Add Kinase X, Substrate & ATP Transfer->Reagent_Add Incubate1 5. Incubate (Kinase Reaction) Reagent_Add->Incubate1 Stop_Add 6. Add ADP-Glo™ Reagent I (Stop & ATP Depletion) Incubate1->Stop_Add Incubate2 7. Incubate Stop_Add->Incubate2 Detect_Add 8. Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate2->Detect_Add Incubate3 9. Incubate Detect_Add->Incubate3 Read 10. Read Luminescence Incubate3->Read Data_Norm 11. Normalize Data (% Inhibition) Read->Data_Norm Hit_Select 12. Hit Selection (Threshold Criteria) Data_Norm->Hit_Select Confirm 13. Hit Confirmation & Dose-Response Hit_Select->Confirm

Caption: Automated high-throughput screening workflow.

Protocol: Primary HTS for Kinase X Inhibition
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates (10 mM in DMSO) to a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Control Wells: Designate specific wells for controls:

    • Negative Control: 50 nL of DMSO (0% inhibition).

    • Positive Control: 50 nL of a known broad-spectrum kinase inhibitor, Staurosporine, at a final concentration of 1 µM (100% inhibition).

  • Kinase Reaction: Add 25 µL of a 2X Kinase X/Substrate solution in kinase reaction buffer to all wells.

  • Initiation: Add 25 µL of a 2X ATP solution to all wells to initiate the kinase reaction. The final volume is 50 µL.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by Kinase X into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Results and Data Analysis

Data Normalization and Hit Selection

Raw luminescence data from each plate was normalized to the in-plate controls to determine the percent inhibition for each compound.[9][10]

Percent Inhibition = 100 * (1 - (Signalcompound - Signalpos_control) / (Signalneg_control - Signalpos_control))

Compounds demonstrating >50% inhibition at the 10 µM screening concentration were flagged as primary "hits" and selected for follow-up studies.

Primary Screen Results

The single-point screen identified three compounds as potential hits. The parent compound (CP-001) showed negligible activity.

Compound ID% Inhibition at 10 µMHit?
CP-001 5.2%No
CP-002 85.4%Yes
CP-003 12.1%No
CP-004 28.7%No
CP-005 92.3%Yes
Confirmatory Dose-Response Analysis

Primary hits were re-tested in a 10-point dose-response format to confirm their activity and determine their potency (IC₅₀ value).

Compound IDIC₅₀ (nM)
CP-002 75.8
CP-005 22.5

Discussion: Initial Structure-Activity Relationship (SAR)

The results from this initial HTS campaign provide valuable insights into the SAR of the 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one scaffold against Kinase X.

  • Importance of the Pyrrolidinone Substituent: The parent compound CP-001 was inactive, indicating that substitution on the pyrrolidinone ring is crucial for activity.

  • Stereoselectivity: A clear stereochemical preference was observed. The (S)-Methyl analog (CP-002 , IC₅₀ = 75.8 nM) was significantly more potent than the (R)-Methyl analog (CP-003 ), which was inactive. This suggests a specific stereospecific interaction within the kinase active site.

  • Impact of Pyrazine Substitution: The addition of a fluoro group at the R2 position of the pyrazine ring in CP-005 (IC₅₀ = 22.5 nM) resulted in a greater than 3-fold increase in potency compared to CP-002 . This enhancement could be due to favorable electronic interactions or the formation of a hydrogen bond with a residue in the active site. Studies on other pyrazinone derivatives have also shown that electronegative substitutions can increase inhibitory activity.[11]

Conclusion and Future Directions

This high-throughput screening guide demonstrates a robust and efficient methodology for evaluating the efficacy of novel chemical entities. The campaign successfully identified two potent, stereoselective inhibitors of Kinase X from a focused library of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one analogs. The preliminary SAR suggests that the (S)-configuration at the R1 position is essential for activity, and that potency can be further enhanced by introducing electron-withdrawing groups on the pyrazine ring.

The next steps in this drug discovery program will involve:

  • Expansion of the SAR: Synthesizing and screening additional analogs to further probe the key chemical features required for high potency.

  • Selectivity Profiling: Testing the confirmed hits against a panel of other kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Conducting biochemical and biophysical assays to confirm the binding mode and mechanism of inhibition.

This structured approach, combining rational analog design with high-quality HTS, provides a solid foundation for advancing these promising hits into a lead optimization program.

References

  • Yan, L., et al. (2012). Exploring the structure determinants of pyrazinone derivatives as PDE5 3HC8 inhibitors: an in silico analysis. Journal of Molecular Graphics & Modelling, 38, 216–227. [Link]

  • Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(5), 555-563. [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5764-5769. [Link]

  • Kose, O., and A. Togan. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]

  • von Ahsen, O., and U. Bömer. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • Sathyanarayanan, S., et al. (2017). Robust Analysis of High Throughput Screening (HTS) Assay Data. Statistical Methods in Medical Research, 26(6), 2733-2747. [Link]

  • Zhang, X.D. (2014). Data analysis approaches in high throughput screening. Presentation. [Link]

  • Fernández-García, C., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1018-1051. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Fernández-García, C., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13, 1018-1051. [Link]

  • Singh, P., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596. [Link]

  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • Obukhov, A.D., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(7), 599-610. [Link]/pmc/articles/PMC9883505/)

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High-Resolution IR Spectroscopy Comparison Guide: 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one vs. Structural Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Chemical Context

1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (CAS: 720692-53-5) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors and central nervous system (CNS) therapeutics 1[1],.

During drug development, verifying the successful cross-coupling of the pyrrolidinone ring to the pyrazine core is critical. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical tool for this validation. This guide objectively compares the IR spectral performance of the conjugated product against its unconjugated alternatives (free 2-pyrrolidone and 2-chloropyrazine), providing a mechanistic rationale for the observed vibrational shifts.

Mechanistic Spectral Analysis: The Causality of Band Shifts

To accurately interpret the IR spectrum of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, one must understand the electronic interplay between its functional groups.

The Lactam Carbonyl (C=O) Shift

In free 2[2], the nitrogen lone pair is heavily delocalized into the carbonyl carbon, giving the C=O bond significant single-bond character and placing its absorption around 1670 cm⁻¹ . However, when the pyrrolidinone nitrogen is conjugated to the highly electron-withdrawing 3-chloropyrazine ring, the nitrogen's lone pair is pulled toward the aromatic system. This competing resonance reduces electron density at the lactam carbonyl, increasing its double-bond character. Consequently, the C=O stretching frequency requires more energy, shifting the absorption band upward to the 1695–1705 cm⁻¹ range3[3], 4[4].

Pyrazine Ring & Halogen Vibrations

The heteroaromatic pyrazine core exhibits distinct C=N and C=C stretching modes. In substituted chloropyrazines, these typically manifest as sharp bands between 1510 and 1585 cm⁻¹ 5[5]. The C-Cl bond stretching is highly conserved and acts as a reliable diagnostic marker, appearing as strong absorptions near 1050 cm⁻¹ and 844 cm⁻¹ 6[6].

Comparative IR Performance Data

The following table summarizes the quantitative spectral performance used to differentiate the target molecule from its synthetic precursors. Tracking these specific bands provides a definitive, objective measure of reaction completion.

Vibrational ModeFree 2-Pyrrolidone2-Chloropyrazine1-(3-Chloropyrazin-2-YL)pyrrolidin-2-oneMechanistic Rationale for Shift
N-H Stretch ~3164 cm⁻¹ (Strong, broad)N/AAbsent N-arylation consumes the secondary amine proton, eliminating the band.
Lactam C=O ~1670 cm⁻¹N/A~1695 - 1705 cm⁻¹ Electron withdrawal by the pyrazine ring increases C=O double-bond character.
Pyrazine C=N/C=C N/A~1561, 1515 cm⁻¹~1585, 1520 cm⁻¹ Steric and electronic perturbation from the bulky pyrrolidinone substituent.
Aliphatic C-H ~2968, 2888 cm⁻¹N/A~2970, 2890 cm⁻¹ Conserved; minimal electronic influence from the distant aromatic ring.
Aromatic C-Cl N/A~1047, 844 cm⁻¹~1050, 845 cm⁻¹ Conserved; the heavy atom vibration is largely isolated from N-substituent effects.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and data integrity, Attenuated Total Reflectance (ATR) FT-IR is recommended over traditional KBr pellet methods. Causality: KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3300 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹) that can artificially broaden or obscure the critical lactam C=O shift we are trying to observe.

Step-by-Step Methodology
  • System Calibration (Validation Step):

    • Power on the FT-IR spectrometer and allow the IR source to stabilize for 30 minutes.

    • Run a calibration check using a standard 1.5 mil polystyrene film. Verify that the reference peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of expected values.

  • Background Acquisition:

    • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Why 4 cm⁻¹? It provides the optimal balance between signal-to-noise ratio and the ability to resolve the closely spaced aromatic C=C and C=N stretching bands.

  • Sample Preparation & Analysis:

    • Deposit 2–5 mg of neat 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one powder directly onto the ATR crystal.

    • Apply the pressure anvil until the software indicates optimal contact (typically ~50-70% transmission reduction).

    • Acquire the sample spectrum using the exact parameters as the background.

  • Spectral Processing:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

    • Perform a baseline correction to eliminate scattering artifacts.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and validating the structural identity of the compound via IR spectroscopy.

IR_Workflow cluster_Analysis Diagnostic Band Assignment Sample Sample Preparation (ATR Crystal / Solvent-Free) Acquisition FT-IR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) Sample->Acquisition Calibration System Calibration (Polystyrene Film Standard) Calibration->Sample Processing Spectral Processing (ATR Correction & Baseline) Acquisition->Processing Carbonyl Lactam C=O Shift (~1695 cm⁻¹) Processing->Carbonyl Aromatic Pyrazine C=N/C=C (~1585, 1520 cm⁻¹) Processing->Aromatic Halogen Aromatic C-Cl (~1050, 845 cm⁻¹) Processing->Halogen Validation Structural Validation 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Carbonyl->Validation Aromatic->Validation Halogen->Validation

Fig 1: Self-validating FT-IR workflow for the structural confirmation of the target compound.

References

  • New Drug Approvals. "ACP-196 | New Drug Approvals".[Link]

  • Google Patents. "US10919899B2 - Imidazopyrazine compounds, preparation methods and uses thereof".[7]

  • ResearchGate. "Infrared Transmission Frequencies of 2-Pyrrolidone and the final product".[Link][2]

  • Ovid. "Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors".[Link][3]

  • SciSpace. "The synthesis of 1,5-diaryl-4-arylthiopyrrolidin-2-ones by arylsulfеnylation of styryl acetic acid n-arylamides".[Link][4]

  • Arabian Journal of Chemistry. "Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents".[Link][5]

  • ResearchGate. "Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine".[Link][6]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the proper disposal of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one. As a compound frequently utilized in medicinal chemistry and drug discovery programs, understanding its handling from acquisition to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedural steps outlined herein are grounded in an analysis of the compound's structural moieties—a chlorinated pyrazine and a pyrrolidinone ring—to establish a robust and scientifically sound disposal protocol.

Hazard Assessment and Characterization

A specific Safety Data Sheet (SDS) for 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one is not consistently available. Therefore, a comprehensive hazard profile must be inferred from its structural components and data from closely related analogs. This approach allows us to anticipate potential risks and implement appropriate safety measures.

  • Chloropyrazine Moiety : The presence of a chlorinated heterocyclic ring suggests that upon combustion, the compound is likely to release toxic and corrosive fumes, such as nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[1] Halogenated organic compounds are often classified as hazardous to the environment and require specialized disposal.[2][3]

  • Pyrrolidinone Moiety : Derivatives of 2-pyrrolidinone are known to be irritants to the skin and eyes.[4][5] They are typically managed as hazardous waste and should not be disposed of via standard drains.[4][6]

Based on this analysis, the compound should be handled as a hazardous substance. The following table summarizes its inferred hazard profile, referencing analogous compounds.

Hazard CategoryInferred Risk DescriptionRationale & Supporting Sources
Acute Toxicity (Oral) Harmful if swallowed.Analogous brominated pyrazine pyrrolidinone is classified as harmful if swallowed.[7]
Skin Corrosion/Irritation Causes skin irritation.Pyrrolidinone and its derivatives are known skin irritants.[4][6][7][8]
Eye Damage/Irritation Causes serious eye irritation/damage.Pyrrolidinone derivatives are classified as causing serious eye irritation.[4][7][8][9][10]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or vapors from similar compounds can cause respiratory irritation.[7][11]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Chlorinated organic compounds and pyrazine derivatives often carry environmental warnings. Disposal into waterways is prohibited.[6][9][12]
Hazardous Decomposition Combustion produces toxic fumes (NOx, CO, CO2, HCl).Expected from the thermal decomposition of chlorinated nitrogenous organic compounds.[1][13]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, a stringent adherence to engineering controls and PPE is mandatory.

Engineering Controls : All handling of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to control airborne contaminants.[4][12]

Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound and its waste is detailed below.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against splashes and potential eye irritation.[5][7][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[5][11]
Skin/Body Protection Standard laboratory coat.Protects against incidental skin contact. Contaminated clothing should be laundered separately before reuse.[4][6]

Step-by-Step Waste Disposal Protocol

The proper segregation and containment of this chemical waste are critical for safe and compliant disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][11]

Step 1: Waste Classification

All waste streams containing 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one must be classified as Halogenated Organic Hazardous Waste . This classification is crucial as it dictates the final disposal method, which typically involves high-temperature incineration under controlled conditions to manage the resulting acidic gases.

Step 2: Container Selection and Labeling
  • Container : Collect waste in a compatible, dedicated container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tightly-fitting cap.[6][11][14] Ensure the container is clean and dry before use.

  • Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".[4]

    • The full chemical name: "1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one ".

    • A list of all other components in the container (e.g., solvents, with approximate percentages).

    • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

    • The date of waste accumulation.

Step 3: Waste Segregation and Collection

It is imperative to segregate this waste correctly. Do not mix with non-halogenated solvent waste streams unless compatibility has been explicitly confirmed.[4][15] Mixing waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Solid Waste :

    • Collect all solid waste, including residual amounts of the pure compound and contaminated consumables (e.g., weighing papers, pipette tips, gloves), in the designated solid hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste (Solutions) :

    • Collect solutions containing the compound in the designated liquid hazardous waste container.

    • If the solvent is a non-halogenated organic liquid, the entire mixture is still classified as halogenated waste due to the presence of the chlorinated compound.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Enhanced PPE : Don the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Contain and Absorb : For small spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[5][6][11]

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[4]

  • Clean : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Decontaminate : Thoroughly decontaminate all tools and reusable PPE after use.

Final Disposal Pathway

The ultimate disposal of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one must be conducted through a licensed and certified hazardous waste management company.[4][9][11] Researchers and laboratory managers are required to coordinate with their institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the properly labeled and contained waste. Adherence to all local, state, and federal regulations is mandatory.[11]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Waste Generated (1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one) classify Classify as 'Halogenated Organic Hazardous Waste' start->classify solid_waste Solid Waste (e.g., contaminated consumables, pure compound) classify->solid_waste Segregate by Form liquid_waste Liquid Waste (e.g., solutions in solvents) classify->liquid_waste Segregate by Form spill_material Spill Material (e.g., absorbed compound) classify->spill_material Segregate by Form container_solid Place in Labeled Solid Halogenated Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Halogenated Waste Container liquid_waste->container_liquid spill_material->container_solid store Store Securely in Designated Satellite Accumulation Area container_solid->store container_liquid->store end Arrange Pickup by Licensed Hazardous Waste Contractor via EHS Office store->end

Sources

Definitive Safety Protocol: Handling and Disposal of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a comprehensive operational plan for the safe handling of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one. The protocols herein are designed to be self-validating systems, explaining the causality behind each recommendation to build a deep, intuitive understanding of laboratory safety.

Hazard Assessment & Risk Profile

While a specific, comprehensive safety data sheet (SDS) for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one is not publicly available, a robust risk profile can be constructed by analyzing the hazards of its core structural components: the chloropyrazine ring and the pyrrolidinone moiety. This analysis indicates that the compound must be handled with significant caution.

Based on data from structurally related molecules, the anticipated hazards are summarized below.

Hazard ClassificationAnticipated Risk StatementRationale and Representative Citations
Acute Toxicity, Oral H302: Harmful if swallowedPyrazine and pyrrolidinone derivatives frequently carry this warning.[1][2][3][4][5]
Skin Corrosion/Irritation H315: Causes skin irritationThis is a common hazard for N-substituted pyrrolidinones and chlorinated aromatic compounds.[1][6][7][8]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with chemicals of this class can cause significant eye damage.[1][3][4][6][8][9]
Specific Target Organ Toxicity H335 / H373: May cause respiratory irritation / May cause damage to organs through prolonged or repeated exposureInhalation of dust or aerosols should be minimized; chronic exposure is a concern.[1][3][5][7]
Reproductive Toxicity H360 / H361: May damage fertility or the unborn child / Suspected of damaging fertility or the unborn childSome N-substituted pyrrolidinones are classified as reproductive toxins, warranting the highest level of precaution.[1][9]

Expert Insight: The potential for reproductive toxicity (H360/H361) is the most critical flag. This requires that the substance be treated as particularly hazardous, mandating stringent containment and access control.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls that isolate the hazard from the user.[10]

  • Chemical Fume Hood: All handling of 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[1][11] This is non-negotiable. The fume hood contains aerosols and dust, preventing inhalation, which is a primary route of exposure.

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[2][6][12] In case of accidental exposure, immediate and copious flushing is critical to minimizing injury.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and matched to the specific risks of the operation.

Protection TypeStandard Handling (in Fume Hood)Spill Response / High Exposure RiskRationale & Citations
Eye/Face Tightly-fitting chemical splash goggles conforming to EN166 or ANSI Z87.1.Face shield worn over chemical splash goggles.Goggles prevent splashes from all angles. A face shield provides an additional barrier against larger splashes to the entire face.[1][4][10]
Hand Double-gloving: Nitrile inner glove, with a chemical-resistant outer glove (e.g., thicker nitrile or neoprene).Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile inner gloves.Double-gloving allows for the safe removal of the contaminated outer glove without compromising hand protection. Always inspect gloves for tears before use.[6][10]
Body Long-sleeved laboratory coat with tight-fitting cuffs.A non-permeable, disposable gown with a closed front and cuffed sleeves.[10]A lab coat is for minor splashes. A non-permeable gown prevents the soak-through of hazardous materials, which could otherwise be held against the skin.[10]
Respiratory Not required when working within a certified chemical fume hood.For major spills or ventilation failure, a NIOSH-approved respirator with P100/organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required.[2][3][12]The fume hood provides adequate respiratory protection during normal operations. A respirator is essential when airborne concentrations cannot be controlled.

Operational Protocol: A Step-by-Step Guide

A systematic workflow minimizes error and exposure. The following diagrams illustrate the mandatory procedures for handling this compound.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Donning cluster_handling Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Disposal cluster_doff Phase 5: PPE Doffing prep1 Review SDS & Protocol prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Verify Eyewash/Shower Access prep3->prep4 ppe_don Don PPE (See Donning/Doffing Diagram) prep4->ppe_don handle1 Weigh Compound ppe_don->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Label Waste Container clean2->clean3 ppe_doff Doff PPE (See Donning/Doffing Diagram) clean3->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Caption: Safe Handling Workflow for 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one.

PPE_Donning_Doffing cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) don1 Inner Gloves don2 Lab Coat / Gown don1->don2 don3 Outer Gloves (cuff over sleeve) don2->don3 don4 Goggles / Face Shield don3->don4 doff1 Outer Gloves (Contaminated) doff2 Goggles / Face Shield doff1->doff2 doff3 Lab Coat / Gown doff2->doff3 doff4 Inner Gloves doff3->doff4

Caption: The prescribed sequence for donning and doffing PPE to prevent cross-contamination.

Emergency Procedures: Spill and Exposure Management

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your standard PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[12]

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[4][15]

    • Wipe down the spill area with a suitable decontaminating solution, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary to facilitate evacuation.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) emergency response team immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment, including an SCBA.[11]

Decontamination & Disposal Plan

All materials contaminated with 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one must be treated as hazardous waste. Improper disposal is a serious regulatory violation and safety risk.[2]

  • Waste Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS office.[11]

  • Containment: Collect all solid waste (contaminated gloves, absorbent material, etc.) and any unused product in a clearly labeled, chemically compatible, and tightly sealed container. The label must include the words "Hazardous Waste" and the full chemical name: "1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one".[11]

  • Disposal: Never dispose of this chemical down the drain.[7][11] Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[1][7][8][11] Maintain meticulous records of disposal for regulatory compliance.[16]

By adhering to these scientifically grounded protocols, you can confidently manage the risks associated with 1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one, ensuring both your personal safety and the integrity of your research.

References

  • Chlorpyrifos E-Pro 2 Insecticide Material Safety Data Sheet. Greenbook.net. [Link]

  • 2-Pyrrolidinone Material Safety Data Sheet. ScienceLab.com. [Link]

  • International Chemical Safety Cards (ICSC): 2-Pyrrolidone. Inchem. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

  • Proper Disposal of Controlled Substances for Yale University Clinical Sites. Yale Environmental Health & Safety. [Link]

  • 2-Pyrrolidinone, 98% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Pyrrolidine Hazard Summary. New Jersey Department of Health. [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。